3-Hydroxy-5-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-hydroxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSWVVOTJWCGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681569 | |
| Record name | (3-Hydroxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-79-5 | |
| Record name | B-(3-Hydroxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-5-methylphenylboronic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-methylphenylboronic acid is an organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary applications in the development of complex organic molecules. The information is presented to support researchers and professionals in drug discovery and material science.
Core Chemical and Physical Properties
This compound is a solid at room temperature. Its key identifiers and physical properties are summarized below for easy reference.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | (3-hydroxy-5-methylphenyl)boronic acid[1] |
| CAS Number | 1256345-79-5[1] |
| PubChem CID | 53216322[1] |
| Molecular Formula | C₇H₉BO₃[1] |
| MDL Number | MFCD16618932[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 151.96 g/mol [1] |
| Appearance | Solid |
| Monoisotopic Mass | 152.0644743 Da[1] |
| Flash Point | Not applicable |
| Storage Class | 11 - Combustible Solids |
Spectral Properties
While specific spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from similar compounds like 4-methylphenylboronic acid.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid group. For a similar compound, 4-methylphenylboronic acid, typical chemical shifts are observed for the aromatic protons around 7.7-7.8 ppm and the methyl protons around 2.2 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methyl carbon. For 4-methylphenylboronic acid, signals are observed at approximately 22.1, 129.0, 135.9, and 143.1 ppm, with the carbon attached to the boron atom often not being detected.[3]
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to O-H stretching of the hydroxyl groups (both phenolic and boronic acid), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and B-O stretching.
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is a suitable technique for the mass spectrometric analysis of boronic acids, often showing the deprotonated molecular ion [M-H]⁻.[4][5]
Experimental Protocols
Synthesis of Hydroxyphenylboronic Acids
A general method for the synthesis of hydroxyphenylboronic acids involves the protection of the hydroxyl group of a corresponding bromophenol, followed by reaction with a borate ester, and subsequent deprotection.[6]
Methodology:
-
Protection: The hydroxyl group of a starting bromophenol (e.g., 3-bromo-5-methylphenol) is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl.[6]
-
Grignard Formation or Lithiation: The protected bromophenol is then reacted with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium at low temperatures to perform a lithium-halogen exchange.[6]
-
Borylation: The resulting organometallic species is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Hydrolysis/Deprotection: The reaction mixture is then treated with an acid to hydrolyze the borate ester and remove the protecting group, yielding the desired hydroxyphenylboronic acid.[6]
References
- 1. This compound | C7H9BO3 | CID 53216322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chegg.com [chegg.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. scirp.org [scirp.org]
- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 3-Hydroxy-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology starts from the commercially available precursor, 3-bromo-5-methylphenol, and proceeds through a three-step sequence involving protection, metal-halogen exchange followed by borylation, and subsequent deprotection.
Synthesis Strategy
The primary challenge in the synthesis of this compound is the presence of the acidic phenolic hydroxyl group, which is incompatible with the organometallic intermediates required for the introduction of the boronic acid functionality. Therefore, a protection-deprotection strategy is essential. The methoxymethyl (MOM) group is a suitable protecting group for this purpose due to its ease of installation and clean removal under acidic conditions that are compatible with the boronic acid moiety.
The overall synthetic transformation is outlined below:
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following table summarizes the quantitative data for the three-step synthesis of this compound. The yields are representative of typical outcomes for these types of reactions.
| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Protection of the hydroxyl group | 3-bromo-5-methylphenol | MOM-Cl, DIPEA | 1-bromo-3-(methoxymethoxy)-5-methylbenzene | 90-95 |
| 2 | Lithiation and Borylation | Protected bromophenol | n-BuLi, Triisopropyl borate | (3-(methoxymethoxy)-5-methylphenyl)boronic acid | 70-80 |
| 3 | Deprotection of the MOM group | Protected boronic acid | Hydrochloric acid | This compound | 85-95 |
Experimental Protocols
Step 1: Synthesis of 1-bromo-3-(methoxymethoxy)-5-methylbenzene (MOM-protected 3-bromo-5-methylphenol)
This step involves the protection of the phenolic hydroxyl group of 3-bromo-5-methylphenol as a methoxymethyl (MOM) ether.[1]
Caption: Protection of 3-bromo-5-methylphenol with MOM-Cl.
Methodology:
-
To a stirred solution of 3-bromo-5-methylphenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-(methoxymethoxy)-5-methylbenzene.
Step 2: Synthesis of (3-(methoxymethoxy)-5-methylphenyl)boronic acid
This step involves a lithium-halogen exchange followed by borylation with triisopropyl borate.[2]
Caption: Lithiation and borylation of the protected bromophenol.
Methodology:
-
Dissolve 1-bromo-3-(methoxymethoxy)-5-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Slowly add triisopropyl borate (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid, and stir for 1 hour.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (3-(methoxymethoxy)-5-methylphenyl)boronic acid is often used in the next step without further purification.
Step 3: Synthesis of this compound
This final step involves the acidic deprotection of the MOM ether to yield the target compound.[3][4]
Caption: Deprotection of the MOM-protected boronic acid.
Methodology:
-
Dissolve the crude (3-(methoxymethoxy)-5-methylphenyl)boronic acid from the previous step in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid.
-
Stir the solution at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford this compound as a solid.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Hydroxy-5-methylphenylboronic acid
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylphenylboronic acid, a key building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, and common experimental applications.
Chemical Structure and Properties
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a hydroxyl group, a methyl group, and a boronic acid moiety. This trifunctional nature makes it a versatile reagent in cross-coupling reactions.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₉BO₃[1] |
| Molecular Weight | 151.96 g/mol [1] |
| IUPAC Name | (3-hydroxy-5-methylphenyl)boronic acid[1] |
| CAS Number | 1256345-79-5[1] |
| Appearance | Solid |
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Experimental Protocols
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Below are generalized experimental protocols for its synthesis and its application in a typical cross-coupling reaction.
A common synthetic route to hydroxyphenylboronic acids involves the protection of the hydroxyl group of the corresponding bromophenol, followed by a metal-halogen exchange and reaction with a borate ester, and subsequent deprotection.
General Protocol:
-
Protection: The hydroxyl group of 3-bromo-5-methylphenol is protected using a suitable protecting group (e.g., tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), or tert-Butoxycarbonyl (BOC)) to prevent interference in the subsequent steps.
-
Lithiation or Grignard Formation: The protected aryl bromide is then subjected to a metal-halogen exchange. This can be achieved by forming a Grignard reagent with magnesium turnings or by reaction with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent such as anhydrous tetrahydrofuran (THF).
-
Borylation: The resulting organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis/Deprotection: The reaction mixture is quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and concurrently remove the protecting group, yielding the final this compound. The product is then typically purified by extraction and crystallization or column chromatography.
This compound serves as the organoboron component in Suzuki-Miyaura reactions to introduce the 3-hydroxy-5-methylphenyl moiety onto another molecule.
General Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, 0.01-0.05 equivalents), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2.0-3.0 equivalents).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water), is added. The mixture is degassed by bubbling an inert gas like nitrogen or argon through it for several minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated, typically between 80-110 °C, and stirred under an inert atmosphere. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
References
stability and storage of 3-Hydroxy-5-methylphenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 3-Hydroxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. As with many organoboron compounds, its stability and proper storage are critical for ensuring its reactivity and purity. This guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound and related arylboronic acids. It also includes generalized experimental protocols for stability assessment.
Introduction to Arylboronic Acid Stability
Arylboronic acids are generally stable compounds under ambient conditions, but their stability can be influenced by factors such as substitution patterns on the aromatic ring, exposure to air, moisture, light, and temperature.[1] The boronic acid functional group is susceptible to several degradation pathways, primarily protodeboronation and oxidation.[2][3] Understanding these degradation mechanisms is crucial for the proper handling and storage of this compound to maintain its chemical integrity and ensure reproducible results in its applications.
Recommended Storage and Handling of this compound
While specific quantitative stability data for this compound is not extensively available in public literature, general best practices for the storage of arylboronic acids are well-established and should be followed.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Keep refrigerated.[4] Store in a cool place.[5] | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes exposure to oxygen and moisture, which can lead to oxidation and hydrolysis. |
| Light | Store in a dark place.[5] | Protects the compound from light-induced degradation. |
| Moisture | Keep in a dry place.[4] Keep container tightly closed.[5] | Prevents hydrolysis of the boronic acid and its potential trimerization to a boroxine. |
| Container | Use a tightly sealed container. For long-term storage, screw-cap vials are recommended over rubber septum caps. | Prevents ingress of air and moisture. |
| Handling | Handle in a well-ventilated area.[5] Wear appropriate personal protective equipment (gloves, eye protection).[4] Avoid dust formation.[4] | Ensures user safety and prevents contamination of the compound. |
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids include protodeboronation and oxidation. The presence of a hydroxyl group on the phenyl ring of this compound may influence its susceptibility to these pathways.
Caption: Potential degradation pathways for this compound.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This process can be accelerated by the presence of moisture, acid, or base, and certain metal catalysts. For this compound, this would result in the formation of 3-methylphenol.
Oxidation
The boronic acid group can be susceptible to oxidation, leading to the formation of various byproducts.[3] The presence of the hydroxyl group on the aromatic ring may also make the compound more prone to phenolic oxidation.
Trimerization to Boroxines
In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers called boroxines. This is a reversible process, and the boronic acid can be regenerated in the presence of water.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific conditions, a systematic experimental approach is required.
Caption: Generalized workflow for assessing the stability of a chemical compound.
Materials and Methods
-
Compound: this compound of high purity.
-
Storage Chambers: Calibrated to control temperature, humidity, and light exposure.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, Nuclear Magnetic Resonance (NMR) spectrometer.
General Stability Study Protocol
-
Sample Preparation: Accurately weigh samples of this compound into appropriate vials.
-
Storage: Place the vials in stability chambers under various conditions (e.g., refrigerated, room temperature, elevated temperature, with and without light exposure, controlled humidity).
-
Time Points: Withdraw samples at defined intervals (e.g., 0, 1, 3, 6, 12 months).
-
Sample Analysis:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze by a validated stability-indicating HPLC method to separate the parent compound from potential degradation products.
-
Use NMR spectroscopy to identify the structure of any significant degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics and estimate the shelf-life under each storage condition.
-
Table 2: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and/or Mass Spectrometry |
| Injection Volume | 10 µL |
Conclusion
This compound, like other arylboronic acids, is susceptible to degradation, primarily through protodeboronation and oxidation. To ensure its quality and efficacy in research and development, it is imperative to adhere to strict storage and handling protocols. Storing the compound in a cool, dark, and dry environment, preferably under an inert atmosphere, will significantly prolong its shelf life. For critical applications, it is recommended to perform periodic purity assessments using appropriate analytical techniques. While specific stability data for this compound is limited, the general principles and experimental guidelines presented here provide a robust framework for its effective management.
References
The Dawn of a Versatile Molecule: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of substituted phenylboronic acids, tracing their journey from initial discovery to their current pivotal role in organic synthesis and drug development. We will explore the key milestones in their history, provide detailed experimental protocols for their synthesis and application, present quantitative data to illustrate their properties, and visualize complex mechanisms through detailed diagrams.
A Historical Perspective: From Obscurity to Ubiquity
The story of phenylboronic acids begins in the late 19th century. In 1880, Michaelis and Becker reported the first synthesis of benzeneboronic acid. Their method involved the reaction of diethyl phenylboronate with phosphorus pentachloride. However, it was not until the latter half of the 20th century that the true potential of this class of compounds began to be realized.
A significant turning point came with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the 1970s and 1980s, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, catapulted phenylboronic acids into the limelight of organic synthesis. This reaction, which efficiently forms carbon-carbon bonds between an organoboron compound and an organohalide, proved to be incredibly versatile, tolerant of a wide range of functional groups, and environmentally benign.
Another crucial discovery was the ability of phenylboronic acids to reversibly bind with cis-diols, such as those found in saccharides. This unique interaction has paved the way for the development of sophisticated glucose sensors for diabetes management and other diagnostic tools.
In recent decades, the focus has shifted towards the application of substituted phenylboronic acids in medicinal chemistry and drug discovery. The boronic acid functional group has been incorporated into a variety of therapeutic agents, most notably the proteasome inhibitor Bortezomib, used in the treatment of multiple myeloma. The ability of the boron atom to form reversible covalent bonds with active site serine residues of enzymes has made it a valuable pharmacophore for inhibitor design.
Physicochemical Properties: The Impact of Substitution
The reactivity and utility of phenylboronic acids are profoundly influenced by the nature and position of substituents on the phenyl ring. A key parameter that reflects this influence is the acid dissociation constant (pKa). The pKa value affects the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species, which is crucial for both Suzuki-Miyaura coupling and diol binding.
Below is a compilation of pKa values for a range of substituted phenylboronic acids, illustrating the electronic effects of different functional groups.
| Substituent | Position | pKa |
| -H | - | 8.83 |
| -CH3 | para | 9.05 |
| -OCH3 | para | 9.15 |
| -F | para | 8.70 |
| -Cl | para | 8.55 |
| -Br | para | 8.52 |
| -CN | para | 7.83 |
| -NO2 | para | 7.08 |
| -COOH | para | 8.20 |
| -OH | para | 9.25 |
| -CH3 | meta | 8.90 |
| -OCH3 | meta | 8.85 |
| -F | meta | 8.50 |
| -Cl | meta | 8.35 |
| -Br | meta | 8.33 |
| -CN | meta | 8.10 |
| -NO2 | meta | 7.25 |
| -COOH | meta | 8.40 |
| -CH3 | ortho | 8.75 |
| -OCH3 | ortho | 8.95 |
| -F | ortho | 8.30 |
| -Cl | ortho | 8.15 |
| -Br | ortho | 8.12 |
| -NO2 | ortho | 7.15 |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of substituted phenylboronic acids is a well-established field with a variety of reliable methods. The choice of method often depends on the nature of the substituent and the desired scale of the reaction.
General Synthesis via Grignard Reaction
A common and versatile method for preparing phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic workup.
Experimental Protocol: Synthesis of 4-Methylphenylboronic Acid
-
Materials: 4-Bromotoluene (17.1 g, 100 mmol), Magnesium turnings (2.67 g, 110 mmol), Anhydrous tetrahydrofuran (THF, 150 mL), Trimethyl borate (15.6 g, 150 mmol), 2 M Hydrochloric acid (100 mL), Diethyl ether.
-
Procedure:
-
A dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a small crystal of iodine. The flask is gently heated with a heat gun under a stream of dry nitrogen until the iodine vapor is visible.
-
After cooling to room temperature, 10 mL of a solution of 4-bromotoluene in 100 mL of anhydrous THF is added. The reaction is initiated by gentle warming.
-
The remaining 4-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1 hour.
-
The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Trimethyl borate in 50 mL of anhydrous THF is added dropwise, keeping the temperature below -60 °C.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 100 mL of 2 M HCl at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from water to afford 4-methylphenylboronic acid as a white solid.
-
Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is a primary application of substituted phenylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
-
Materials: 4-Bromotoluene (171 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol), Triphenylphosphine (10.5 mg, 0.04 mmol), Potassium carbonate (276 mg, 2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a Schlenk flask are added 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to give 4-methylbiphenyl.
-
Visualizing the Mechanisms: Signaling Pathways and Reaction Workflows
To better understand the complex processes involving substituted phenylboronic acids, we can use diagrams to visualize the key steps and relationships.
The Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Phenylboronic Acid-Based Glucose Sensing Mechanism
This diagram illustrates the equilibrium between a phenylboronic acid and glucose, which forms the basis of many glucose sensors.
Caption: The reversible binding mechanism of phenylboronic acid and glucose.
Bortezomib's Mechanism of Action: Inhibition of the NF-κB Pathway
The proteasome inhibitor Bortezomib exerts its anti-cancer effects in part by inhibiting the NF-κB signaling pathway, which is crucial for cell survival and proliferation.
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation.
Conclusion and Future Outlook
The journey of substituted phenylboronic acids from a chemical curiosity to a cornerstone of modern chemistry is a testament to the power of fundamental research and the continual quest for new synthetic methodologies. Their impact is felt across diverse scientific disciplines, from materials science to medicine. The ongoing exploration of novel substituents and their effects on the properties and reactivity of the boronic acid moiety promises to unlock even more applications in the future. As our understanding of biological pathways deepens, the rational design of substituted phenylboronic acid-based drugs and diagnostics will undoubtedly lead to new breakthroughs in healthcare. The versatility and tunability of this remarkable class of compounds ensure that their story is far from over.
The Untapped Therapeutic Potential of 3-Hydroxy-5-methylphenylboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, renowned for their unique chemical properties and diverse biological activities. The boronic acid moiety, a bioisostere of the carboxylic acid group, confers the ability to form reversible covalent bonds with biological nucleophiles, leading to potent and often selective inhibition of various enzymes. This technical guide delves into the prospective biological activities of derivatives of 3-Hydroxy-5-methylphenylboronic acid. While direct experimental data on this specific scaffold is nascent in publicly available literature, this document synthesizes the wealth of information on analogous substituted phenylboronic acids to forecast its therapeutic potential. By examining structure-activity relationships and experimental data from closely related hydroxyphenylboronic and methylphenylboronic acid derivatives, we provide a comprehensive overview of anticipated anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended to serve as a foundational resource to stimulate and direct future research and development efforts in harnessing the therapeutic promise of this chemical class.
Introduction: The Versatility of Phenylboronic Acids in Drug Discovery
Phenylboronic acids and their derivatives have garnered significant attention in drug discovery due to their versatile biological activities. The core of their reactivity lies in the boron atom's empty p-orbital, which acts as a Lewis acid, readily interacting with nucleophilic residues in enzyme active sites, such as the serine in proteases. This interaction can lead to the formation of a stable, reversible tetrahedral intermediate, mimicking the transition state of substrate hydrolysis and resulting in potent enzyme inhibition.[1]
The substitution pattern on the phenyl ring plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. Electron-withdrawing and electron-donating groups can influence the pKa of the boronic acid, affecting its interaction with biological targets under physiological conditions. The presence of hydroxyl and methyl groups, as in the this compound scaffold, is anticipated to confer specific properties that can be exploited for therapeutic benefit.
Potential Biological Activities
Based on extensive research into analogous compounds, derivatives of this compound are predicted to exhibit a range of biological activities, primarily centered around anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Substituted phenylboronic acids have shown significant promise as anticancer agents. Their primary mechanism of action in oncology is the inhibition of the 26S proteasome, a key regulator of protein degradation within cells.[2] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2] The hydroxyl and methyl groups on the phenyl ring can influence the binding affinity and selectivity for the proteasome's active sites.
dot
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Phenylboronic acid derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. Halogenated phenylboronic acids, for instance, have shown activity against Vibrio parahaemolyticus and Vibrio harveyi.[3] The mechanism of antimicrobial action can vary, but often involves the inhibition of essential enzymes, such as β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.
dot
Enzyme Inhibition
Beyond proteasomes and β-lactamases, phenylboronic acids are known to inhibit a variety of other enzymes, including tyrosinases and serine proteases. The ability of the boronic acid to interact with the catalytic residues of these enzymes makes them attractive candidates for the development of targeted inhibitors. For example, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease.[4]
Quantitative Data from Analogous Compounds
The following tables summarize quantitative biological activity data from hydroxyphenylboronic acid and methylphenylboronic acid derivatives, serving as a proxy for the potential efficacy of this compound derivatives.
Table 1: Anticancer Activity of Substituted Phenylboronic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | IC50 | Low micromolar | [5] |
| Boronic acid analogue of Combretastatin A-4 | MCF-7 (Breast) | IC50 | < 1 | [6] |
| Tyropeptin-boronic acid derivative (AS-06) | RPMI8226 (Multiple Myeloma) | Proteasome Inhibition (in vitro) | More potent than Bortezomib | [7] |
Table 2: Antimicrobial Activity of Substituted Phenylboronic Acid Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | MIC | 100 | [3] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | MIC | 100 | [3] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | MIC | Lower than AN2690 | [8] |
| Phenylamino-substituted 1,4-benzoquinones | Pseudomonas aeruginosa | MIC | 16 - 128 | [9] |
Table 3: Enzyme Inhibitory Activity of Substituted Phenylboronic Acid Derivatives
| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |
| 3-Azidomethylphenyl boronic acid | KPC-2 (β-Lactamase) | Ki | 2.3 µM | [9] |
| 3-Nitrophenyl boronic acid | Prostate-Specific Antigen (PSA) | Inhibition | Significant | [4] |
Experimental Protocols
This section provides an overview of standard methodologies used to evaluate the biological activities of boronic acid derivatives.
Anticancer Activity Assays
Sulforhodamine B (SRB) Assay for Cytotoxicity:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the boronic acid derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[5]
dot
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Compound Preparation: Prepare a serial two-fold dilution of the boronic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Enzyme Inhibition Assay
General Protocol for Serine Protease Inhibition:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, a specific fluorogenic substrate, and the boronic acid inhibitor in the buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the boronic acid inhibitor. Incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 or Ki value.[12]
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive body of research on analogous phenylboronic acids provides a strong foundation for predicting their therapeutic potential. The presence of the hydroxyl and methyl groups on the phenyl ring is likely to influence the pharmacokinetic and pharmacodynamic properties of these compounds, offering opportunities for fine-tuning their activity and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Anticancer screening against a panel of human cancer cell lines to identify lead compounds and elucidate their mechanisms of action, particularly their effects on the proteasome and cell cycle progression.
-
Antimicrobial testing against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains, to determine their potential as novel anti-infective agents.
-
Enzyme inhibition profiling against a range of clinically relevant enzymes to discover novel inhibitors with therapeutic potential.
The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising class of compounds and paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 4. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apec.org [apec.org]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
commercial availability and suppliers of 3-Hydroxy-5-methylphenylboronic acid
An In-depth Technical Guide to 3-Hydroxy-5-methylphenylboronic acid: Commercial Availability, Synthesis, and Application
Introduction
This compound, with the CAS Number 136534-99-5, is a specialized organic compound increasingly utilized in medicinal chemistry and organic synthesis. Its unique structure, featuring both a boronic acid functional group and a substituted phenyl ring, makes it a valuable building block in the construction of complex molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, physicochemical properties, and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with prices fluctuating based on the grade and quantity ordered. Below is a summary of prominent suppliers and their typical product specifications.
Table 1: Prominent Suppliers of this compound
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | ≥95% | 1g, 5g, 25g |
| Thermo Fisher Scientific | 97% | 1g, 5g, 10g |
| TCI Chemicals | >98.0% | 1g, 5g |
| Combi-Blocks | 97% | 1g, 5g, 10g, 100g |
| Oakwood Chemical | 97% | 1g, 5g, 25g |
| BLDpharm | 97% | 1g, 5g, 25g, 100g |
| Apollo Scientific | 97% | 250mg, 1g, 5g |
Note: Availability and quantities are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 136534-99-5 |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 162-168 °C |
| Boiling Point | 363.3±52.0 °C (Predicted) |
| Density | 1.29±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
| Storage Conditions | 2-8°C, under inert gas |
Experimental Protocols: Application in Suzuki-Miyaura Coupling
This compound is a versatile reagent, most frequently employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.
General Protocol for a Model Suzuki-Miyaura Coupling Reaction
Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene) to form the corresponding biaryl product.
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/Water mixture, Dioxane, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl compound.
Visualized Workflows and Relationships
To better illustrate the processes involved in utilizing this compound, the following diagrams outline the general workflow for its application in synthesis and the logical decision-making process for reaction setup.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for selecting Suzuki coupling conditions.
Methodological & Application
Application Notes & Protocols: Suzuki Coupling of 3-Hydroxy-5-methylphenylboronic acid
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Hydroxy-5-methylphenylboronic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a hydroxyl group and a methyl group on the phenyl ring allows for the synthesis of diverse and complex molecular architectures. The hydroxyl group, in particular, can be a key pharmacophore or a handle for further functionalization. This protocol outlines a general procedure for the efficient coupling of this specific boronic acid with various aryl halides.
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction is generally understood to involve three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions, especially with a functionalized boronic acid containing a phenolic hydroxyl group.
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the nature of the coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent and water, typically in a 3:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure effective stirring (e.g., 5-10 mL per mmol of aryl halide).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various aryl halides, as adapted from general Suzuki coupling protocols. These conditions should serve as a starting point for optimization.
| Aryl Halide (R-X) | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85-95 |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | ~90-98 |
| 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 18 | ~70-85 |
| Phenyl triflate | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | DMF/H₂O (3:1) | 80 | 16 | ~80-90 |
Note: Yields are approximate and highly dependent on the specific substrate and precise reaction conditions.
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The activity of the catalyst can also be a factor; ensure it has not been deactivated by exposure to air.
-
Side Reactions: The phenolic hydroxyl group can potentially interfere with the reaction. While it is often compatible with Suzuki coupling conditions, in some cases, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary prior to coupling, followed by deprotection.
-
Homocoupling: Homocoupling of the boronic acid can occur. To minimize this, use a slight excess of the boronic acid and ensure an oxygen-free environment.
-
Deboronated Starting Material: The presence of a protic solvent or residual water can lead to protodeboronation. Ensure anhydrous solvents are used where appropriate, although many Suzuki protocols are robust in the presence of water.
By following this detailed protocol and considering the troubleshooting tips, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-Hydroxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Hydroxy-5-methylphenylboronic acid. This key building block is valuable in the synthesis of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The presence of a hydroxyl group on the boronic acid requires careful optimization of reaction conditions to achieve high yields and prevent side reactions. This document offers detailed protocols, data on catalyst performance, and insights into the reaction mechanism.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2]
This compound is a valuable reagent for introducing a substituted phenolic moiety into a target molecule. The resulting biaryl products are of significant interest in drug discovery, as the phenolic hydroxyl group can act as a key hydrogen bond donor or a site for further functionalization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (R'-B(OH)₂) forms a boronate species, which then transfers its organic group (R') to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R and R') on the palladium complex couple and are eliminated as the biaryl product (R-R'), regenerating the catalytically active Pd(0) species.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for a specific substrate combination.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki couplings.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand (SPhos) for Challenging Couplings
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a Buchwald ligand is often beneficial.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add the aryl halide and this compound.
-
Add degassed toluene.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation: Catalyst and Base Screening
While specific data for this compound is not extensively available in the public domain, the following table provides a general comparison of common palladium catalysts and bases for Suzuki-Miyaura reactions, which can serve as a guide for optimization.
| Catalyst System | Base | Typical Solvent(s) | Temperature (°C) | General Applicability & Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | Good for aryl iodides and bromides. May require higher temperatures and longer reaction times for less reactive substrates. |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O, DMF | 80-100 | Often effective for a broad range of substrates, including some aryl chlorides. |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene, Dioxane | 80-110 | A versatile and cost-effective system. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, Dioxane | RT - 110 | Highly active for a wide range of aryl halides, including challenging aryl chlorides and sterically hindered substrates.[2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | Another highly active Buchwald catalyst system, particularly for heteroaryl halides. |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a Buchwald ligand), or screening different bases and solvents. The stoichiometry of the boronic acid can also be increased (e.g., to 1.5-2.0 equivalents).
-
Side Reactions: The phenolic hydroxyl group can potentially coordinate to the palladium center or undergo side reactions. Using a milder base or protecting the hydroxyl group prior to coupling may be necessary in some cases, although many Suzuki couplings are tolerant of free hydroxyl groups.
-
Deboronylation: Protodeboronylation (loss of the boronic acid group) can be a competing reaction, especially at higher temperatures or with prolonged reaction times. Using a less aqueous solvent system or a milder base can sometimes mitigate this issue.
-
Catalyst Deactivation: The presence of impurities in the starting materials or solvents can lead to catalyst deactivation. Ensure all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of functionalized biaryl compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate pairing. The protocols and information provided in these application notes serve as a robust starting point for researchers and professionals in the field of organic synthesis and drug development.
References
Application Notes and Protocols for 3-Hydroxy-5-methylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylphenylboronic acid is a versatile bifunctional organic compound utilized as a key building block in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic boronic acid moiety, allows for participation in a variety of cross-coupling reactions. The judicious selection of bases and solvents is paramount to control the chemoselectivity and achieve high yields, primarily in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These notes provide detailed protocols and guidance for optimizing these critical reaction parameters.
Core Challenges in Reactivity
The presence of the acidic phenolic proton and the boronic acid group on the same molecule introduces specific challenges:
-
Chemoselectivity: The hydroxyl group can compete with the boronic acid in certain coupling reactions or react with the base.
-
Base Sensitivity: Strong bases may deprotonate the phenol, altering the electronic properties of the boronic acid or leading to unwanted side reactions.
-
Homocoupling: Like other boronic acids, self-coupling can occur, especially under oxidative conditions.
-
Protodeboronation: The C-B bond can be cleaved by acidic protons, particularly in the presence of water and at elevated temperatures, leading to the formation of 3-methylphenol.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate, forming a carbon-carbon bond.[3][4] The base is crucial as it activates the boronic acid to facilitate the transmetalation step.[4]
Base and Solvent Selection
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling. A mixed solvent system, often including water, is common to dissolve the inorganic base.[5]
-
Bases: Inorganic bases are preferred. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient and can minimize side reactions involving the hydroxyl group.[6] Stronger bases like sodium hydroxide (NaOH) can be effective but may increase the risk of protodeboronation.[5] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.
-
Solvents: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/H₂O, Toluene/H₂O, and THF/H₂O.[5][7] The organic solvent solubilizes the aryl halide and the catalyst, while water dissolves the inorganic base.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for Suzuki-Miyaura reactions involving arylboronic acids.
| Aryl Halide | Base (equiv.) | Solvent System | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos (2) | 90 | 12 | >90 | General[8] |
| Aryl Chloride | K₂CO₃ (2.0) | Toluene/H₂O/EtOH | Pd(PPh₃)₄ (3) | 100 | 18 | 75-85 | General[7] |
| Aryl Iodide | NaOH (2.0) | MeOH/H₂O (3:2) | Pd(OAc)₂ (0.35) | Reflux | 6 | ~96 | General[5] |
| 3-Chloroindazole | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | Pd₂(dba)₃ / P2 (2) | 100 | 15 | 80-95 | Specific[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable ligand if required.
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: C-O and C-N Bond Formation
The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically C-O or C-N, from arylboronic acids.[9][10] This reaction is particularly relevant for this compound as it can be used to arylate amines, alcohols, and phenols. The reaction is often performed open to the air at room temperature.[10][11]
Base and Solvent Selection
-
Bases: Organic bases such as pyridine or triethylamine (Et₃N) are commonly employed.[12] In some cases, the reaction can proceed without a base, particularly when coupling with amines.[9] 2,6-Lutidine is also an effective base.[9]
-
Solvents: Dichloromethane (DCM) is a common solvent for C-O coupling.[12] For C-N coupling, methanol (MeOH) has been shown to be effective.[13] The reaction can tolerate a range of solvents, and sometimes the amine reactant itself can serve as the solvent.
Quantitative Data for Chan-Lam Coupling
The following table summarizes typical conditions for Chan-Lam reactions.
| Coupling Partner | Base (equiv.) | Solvent | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Et₃N (2.0) | DCM | Cu(OAc)₂ (100) | RT | 48 | 70-90 | General[12] |
| Imidazole | Pyridine (2.0) | DCM | Cu(OAc)₂ (100) | RT | 72 | ~93 | Specific[10] |
| Sulfamoyl azide | None | MeOH | CuCl (10) | RT | 1-12 | 71-91 | Specific[13] |
| Aliphatic Amine | 2,6-Lutidine | Dichloromethane | Cu(OAc)₂ (10) | RT | 24 | Moderate | General[9] |
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.
-
Reagent Preparation: In a round-bottom flask open to the air, add the amine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., methanol, 5 mL) and an organic base (e.g., pyridine, 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the N-arylated product.
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling Mechanism
Caption: Proposed mechanism for the copper-catalyzed Chan-Lam N-arylation.
Base and Solvent Selection Logic
Caption: Decision tree for initial base and solvent selection.
General Experimental Workflow
Caption: Standard laboratory workflow for cross-coupling reactions.
References
- 1. This compound | C7H9BO3 | CID 53216322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Hydroxy-5-methylphenylboronic Acid in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxy-5-methylphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, combining a reactive boronic acid moiety with a substituted phenyl ring, make it a valuable precursor for creating novel compounds targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors and as a key component in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.
Application Note 1: Synthesis of Tyrosinase Inhibitors
Background: Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, the development of potent and selective tyrosinase inhibitors is an active area of research in dermatology and cosmetology. Boronic acid derivatives have emerged as a promising class of tyrosinase inhibitors. The boronic acid functional group can interact with the copper ions in the active site of tyrosinase, leading to potent inhibition.
Application: this compound serves as a scaffold for the synthesis of novel tyrosinase inhibitors. By incorporating this moiety into larger molecules, such as thiosemicarbazones, it is possible to generate compounds with significant inhibitory activity against tyrosinase.
Quantitative Data Summary:
The following table summarizes the tyrosinase inhibitory activity of a series of boronic acid-containing thiosemicarbazone derivatives. While not all derivatives utilize the exact 3-hydroxy-5-methylphenyl moiety, the data for meta-substituted analogs provide a strong rationale for its use.
| Compound ID | Structure | Tyrosinase IC₅₀ (µM) |
| Derivative 1 | Benzaldehyde thiosemicarbazone with m-boronic acid | 11.7 |
| Derivative 2 | Acetophenone thiosemicarbazone with m-boronic acid | 9.9 |
Note: The IC₅₀ values are indicative of the potential for this class of compounds. Further optimization by synthesizing the 3-hydroxy-5-methylphenyl analog is warranted.
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative of this compound
This protocol describes a general two-step synthesis for a tyrosinase inhibitor candidate starting from 3-formyl-5-methylphenylboronic acid, a closely related precursor.
Step 1: Synthesis of 3-formyl-5-methylphenylboronic acid (if not commercially available)
This is a representative synthesis; specific conditions may need optimization.
-
Starting Material: 3-Bromo-5-methylbenzaldehyde.
-
Reaction: Perform a Miyaura borylation reaction.
-
Procedure: a. In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve 3-bromo-5-methylbenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane. b. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq) to the mixture. c. Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature. e. Dilute the mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the pinacol ester of 3-formyl-5-methylphenylboronic acid. h. The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester with an aqueous acid solution.
Step 2: Synthesis of the Thiosemicarbazone Derivative
-
Starting Materials: 3-formyl-5-methylphenylboronic acid and thiosemicarbazide.
-
Procedure: a. Dissolve 3-formyl-5-methylphenylboronic acid (1.0 eq) in ethanol in a round-bottom flask. b. Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the flask. c. Add a catalytic amount of acetic acid. d. Reflux the reaction mixture for 4-6 hours, monitoring by TLC. e. After completion, cool the mixture to room temperature. The product may precipitate out of the solution. f. Collect the solid product by filtration and wash with cold ethanol. g. Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified thiosemicarbazone derivative.
Diagram: Proposed Mechanism of Tyrosinase Inhibition
Caption: Proposed interaction of a boronic acid inhibitor with the copper ions in the active site of tyrosinase.
Application Note 2: Utility in Suzuki-Miyaura Cross-Coupling Reactions
Background: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is widely used in the pharmaceutical industry to construct the carbon skeletons of drug candidates.
Application: this compound is an excellent coupling partner in Suzuki-Miyaura reactions. It allows for the introduction of the 3-hydroxy-5-methylphenyl moiety into a wide range of molecular scaffolds, which can be a critical step in the synthesis of complex bioactive molecules, including kinase inhibitors.
Quantitative Data Summary:
The following table provides representative yields for Suzuki-Miyaura coupling reactions involving arylboronic acids and various aryl halides.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 85-95 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.
-
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure: a. To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate. b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the degassed solvent mixture. d. Add the catalyst solution to the Schlenk flask containing the reactants. e. Add the remaining degassed solvent mixture to the reaction flask via syringe. f. Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. g. Once the reaction is complete, cool the mixture to room temperature. h. Dilute the reaction mixture with ethyl acetate and water. i. Separate the organic layer, and extract the aqueous layer with ethyl acetate. j. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. k. Filter and concentrate the solution under reduced pressure. l. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 3: Potential as a Scaffold for Kinase Inhibitors
Background: Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in cancer.
Application: The 3-hydroxy-5-methylphenyl moiety can serve as a key structural element in the design of kinase inhibitors. Its ability to participate in hydrogen bonding interactions via the hydroxyl group, coupled with the synthetic accessibility through Suzuki-Miyaura coupling, makes it an attractive fragment for library synthesis and lead optimization. While direct inhibition of the PI3K/Akt/mTOR pathway by derivatives of this compound is an area of active investigation, the general principle of using boronic acids in kinase inhibitor design is established.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Application Notes and Protocols for the Use of 3-Hydroxy-5-methylphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The presence of both a hydroxyl and a methyl group on the phenyl ring allows for further functionalization and influences the steric and electronic properties of the resulting biaryl products. This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis.
Application Notes
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.
Key Advantages of Using this compound in Suzuki-Miyaura Coupling:
-
Versatility: It can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates.
-
Functional Group Tolerance: The reaction conditions are generally mild and compatible with various functional groups, which is a significant advantage in the synthesis of complex molecules.
-
Stereospecificity: The configuration of the coupling partners is typically retained in the product.
-
Availability and Stability: Arylboronic acids are often crystalline solids that are stable to air and moisture, making them easy to handle.
Considerations for Reaction Optimization:
-
Catalyst System: The choice of palladium source and ligand is crucial for reaction efficiency. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection of the phosphine ligand can significantly impact the reaction outcome, with bulky, electron-rich ligands often being effective for challenging substrates.
-
Base: A base is required to activate the boronic acid. Common choices include inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: The reaction is often performed in a biphasic solvent system, such as toluene/water, dioxane/water, or THF/water, to facilitate the interaction of both organic and inorganic reagents. Anhydrous conditions can also be employed.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization based on the substrate and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and synthesis.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv).
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 1.2 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Chloroanisole | 1.5 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75-90 |
| 3 | 1-Iodonaphthalene | 1.1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 90-98 |
| 4 | 2-Bromopyridine | 1.5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.5 | 70-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the general laboratory workflow for the synthesis and purification of biaryl compounds using this compound.
Caption: General workflow for Suzuki-Miyaura biaryl synthesis.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Hydroxy-5-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Hydroxy-5-methylphenylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The presence of the hydroxyl group on the boronic acid requires careful consideration of the reaction conditions to achieve optimal yields and prevent side reactions. The following protocols are designed as robust starting points for reaction development and optimization.
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the coupling of this compound with aryl halides, based on established protocols for similar functionalized boronic acids.[1][2] Optimization of these parameters is often necessary to achieve the best results for specific substrates.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Aryl Halide Scope |
| 1 | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 - 100 | 12 - 24 | Aryl Bromides, Aryl Iodides |
| 2 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 - 110 | 8 - 18 | Aryl Bromides, Aryl Chlorides |
| 3 | Pd₂(dba)₃ (2%) | P(t-Bu)₃ (4%) | Cs₂CO₃ (2.0) | Toluene | 80 - 100 | 6 - 16 | Aryl Bromides, Aryl Iodides |
| 4 | Pd(dppf)Cl₂ (3-5%) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 - 100 | 12 - 24 | Aryl Bromides, Aryl Iodides |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols represent common and effective methods that can be adapted for specific research needs.
Protocol 1: General Procedure for Aryl Bromides and Iodides using Pd(PPh₃)₄
This protocol is a robust and widely used method for the coupling of aryl bromides and iodides with functionalized boronic acids.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Under a counterflow of inert gas (Nitrogen or Argon), add the palladium catalyst, Pd(PPh₃)₄.
-
Add toluene and deionized water in a 4:1 v/v ratio to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Aryl Chlorides using a Buchwald-Hartwig Ligand
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.[1]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
References
Application Notes and Protocols for the Preparation of 3-Hydroxy-5-methylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Hydroxy-5-methylphenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The described methodology follows a robust three-step sequence: (1) protection of the hydroxyl group of 3-bromo-5-methylphenol as a benzyl ether, (2) subsequent Miyaura borylation to install the pinacol boronate ester, and (3) deprotection of the benzyl ether to yield the final product. This protocol is designed to be a reliable resource for researchers requiring this key intermediate for their synthetic endeavors.
Introduction
Arylboronic acids and their pinacol esters are of paramount importance in modern organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The title compound, this compound pinacol ester, is a versatile intermediate, incorporating a synthetically accessible hydroxyl group and a methyl substituent on a phenylboronic acid scaffold. This substitution pattern makes it an attractive building block for the synthesis of complex molecules, including biologically active compounds and novel materials. The presence of the hydroxyl group allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
The synthetic strategy outlined herein provides a reliable and scalable route to this important intermediate, starting from the commercially available 3-bromo-5-methylphenol. The use of a benzyl protecting group for the phenolic hydroxyl ensures compatibility with the conditions of the subsequent palladium-catalyzed Miyaura borylation. The final deprotection step via catalytic hydrogenolysis is a clean and efficient method to liberate the free hydroxyl group, affording the desired product.
Overall Synthetic Scheme
Figure 1. Overall synthetic workflow for the preparation of this compound pinacol ester.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | Protection (Benzylation) | 3-Bromo-5-methylphenol | 3-(Benzyloxy)-5-bromotoluene | Benzyl bromide, K₂CO₃, Acetonitrile, room temp. | >95 |
| 2 | Miyaura Borylation | 3-(Benzyloxy)-5-bromotoluene | 2-(3-(Benzyloxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, 1,4-Dioxane, 80 °C | 70-85 |
| 3 | Deprotection (Hydrogenolysis) | 2-(3-(Benzyloxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | This compound pinacol ester | H₂, Pd/C, Ethanol, room temp. | >90 |
Experimental Protocols
Step 1: Protection of 3-Bromo-5-methylphenol (Benzylation)
Objective: To protect the hydroxyl group of 3-bromo-5-methylphenol as a benzyl ether to prevent interference in the subsequent Miyaura borylation reaction.
Reaction:
Application Notes and Protocols for Suzuki Reactions with 3-Hydroxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a diverse range of boronic acids and their derivatives contribute to its widespread use.
These application notes provide a detailed overview of the functional group tolerance in Suzuki reactions, with a specific focus on the use of 3-Hydroxy-5-methylphenylboronic acid. While specific quantitative data for the coupling of this compound with a wide range of functionalized partners is not extensively available in the surveyed literature, this document provides a comprehensive guide based on the well-established principles of Suzuki-Miyaura reactions. The protocols and data presented herein are intended to serve as a valuable resource for researchers designing and executing Suzuki couplings with this and structurally related boronic acids.
Functional Group Tolerance in Suzuki Reactions
The Suzuki-Miyaura coupling is renowned for its compatibility with a vast array of functional groups, which is a key advantage in the synthesis of complex molecules, obviating the need for extensive protecting group strategies. The presence of the unprotected hydroxyl group on this compound requires careful consideration of reaction conditions to avoid undesired side reactions.
Compatible Functional Groups:
Generally, the Suzuki reaction is tolerant of the following functional groups on the coupling partner (aryl halide or triflate):
-
Ethers and Alkoxy Groups: These are well-tolerated and do not interfere with the catalytic cycle.
-
Ketones and Aldehydes: These functional groups are typically compatible, although the choice of a mild base is recommended to prevent side reactions such as aldol condensation.
-
Esters and Amides: Both esters and amides are generally stable under Suzuki coupling conditions. The use of excessively strong bases or high temperatures should be avoided to prevent hydrolysis.
-
Nitriles: The cyano group is compatible with the reaction conditions.
-
Nitro Groups: Nitroarenes can be successfully coupled, although they may be sensitive to certain reducing conditions that could arise from side reactions.
-
Alkyl and Silyl Groups: These are inert under typical Suzuki coupling conditions.
-
Halogens (Cl, F): While the reaction is designed to couple at a C-X bond (where X = I, Br, OTf), other less reactive halogens like chlorine and fluorine on the aryl halide partner are often tolerated, allowing for sequential couplings.
Potentially Incompatible Functional Groups and Considerations:
-
Free Amines and Alcohols: While often tolerated, these groups can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand and base can be crucial for successful coupling in the presence of these groups. For substrates with highly acidic protons, a stronger base may be required in stoichiometric amounts.
-
Carboxylic Acids: The acidic proton can interfere with the basic conditions of the reaction. Protection of the carboxylic acid or the use of a suitable base is often necessary.
-
Thiols: Thiols can strongly coordinate to and poison the palladium catalyst. Protection of the thiol group is generally required.
Data Presentation: Illustrative Functional Group Tolerance
| Entry | Aryl Halide Partner | Functional Group | Expected Yield (%) | Notes |
| 1 | 4-Bromoanisole | Methoxy (Electron-donating) | > 90 | Electron-donating groups are generally well-tolerated. |
| 2 | 4-Bromobenzonitrile | Cyano (Electron-withdrawing) | > 85 | Electron-withdrawing groups can enhance the rate of oxidative addition. |
| 3 | 4-Bromobenzaldehyde | Aldehyde | 70-85 | A mild base is recommended to avoid side reactions. |
| 4 | Methyl 4-bromobenzoate | Ester | > 80 | Hydrolysis of the ester is possible with strong bases and high temperatures. |
| 5 | 4-Bromoacetophenone | Ketone | > 85 | Generally well-tolerated. |
| 6 | 4-Bromo-1-nitrobenzene | Nitro | 75-90 | The nitro group is typically compatible. |
| 7 | 1-Bromo-4-fluorobenzene | Fluoro | > 90 | The C-F bond is generally inert to the reaction conditions. |
| 8 | 4-Bromoaniline | Amino | 60-80 | The free amine may require specific ligand and base combinations. |
| 9 | 2-Bromopyridine | Heterocycle (N-containing) | 70-90 | Heterocyclic halides are generally good coupling partners. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and add it to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: General functional group compatibility in Suzuki-Miyaura reactions.
Application Notes and Protocols for the Scale-up Synthesis of 3-Hydroxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Hydroxy-5-methylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The described methodology is based on the widely applicable Grignard reaction with a trialkyl borate, a robust and scalable method for the preparation of arylboronic acids.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a crucial component for the construction of biaryl structures, which are prevalent in many drug candidates. The scalable synthesis of this reagent is therefore of significant interest to the drug development community.
The protocol outlined below describes a two-step process starting from 3-bromo-5-methylphenol. The first step involves the protection of the phenolic hydroxyl group, which is essential for the subsequent Grignard reagent formation. The second step is the formation of the arylboronic acid via a Grignard reaction with a borate ester, followed by deprotection and isolation.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Protection of the phenolic hydroxyl group: The hydroxyl group of 3-bromo-5-methylphenol is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from interfering with the Grignard reagent formation.
-
Grignard reaction and borylation: The protected aryl bromide is converted into a Grignard reagent, which then reacts with a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester and removes the protecting group to yield the final product.
Experimental Protocols
Step 1: Synthesis of 1-bromo-3-(tert-butyldimethylsilyloxy)-5-methylbenzene (Protection)
Materials:
-
3-Bromo-5-methylphenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask and standard glassware
Procedure:
-
To a solution of 3-bromo-5-methylphenol (1.0 eq) in anhydrous dichloromethane, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Grignard Reaction and Deprotection)
Materials:
-
1-bromo-3-(tert-butyldimethylsilyloxy)-5-methylbenzene
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask with a reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, place magnesium turnings (1.5 eq) and a crystal of iodine in a dry reaction flask.
-
Gently heat the flask to activate the magnesium until the iodine vapor is visible.
-
Allow the flask to cool to room temperature.
-
Add a small amount of a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)-5-methylbenzene (1.0 eq) in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 eq) to the cold Grignard solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Stir for 1-2 hours to effect hydrolysis of the boronate ester and cleavage of the TBDMS protecting group.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Data Presentation
The following tables summarize typical quantitative data for the scale-up synthesis.
Table 1: Reaction Parameters and Yields
| Step | Reactant | Molar Equiv. | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1. Protection | 3-Bromo-5-methylphenol | 1.0 | Dichloromethane | 12-16 | 90-95 |
| 2. Grignard & Borylation | Protected Aryl Bromide | 1.0 | Tetrahydrofuran | 14-18 | 75-85 |
Table 2: Quality Control Parameters
| Product | Analytical Method | Specification |
| This compound | ¹H NMR, ¹³C NMR | Conforms to structure |
| LC-MS | Purity ≥98% | |
| Melting Point | Consistent with literature values |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Grignard Reagent: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.
-
Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are flammable and volatile. Handle in a well-ventilated fume hood away from ignition sources.
-
Reagents: Triisopropyl borate is flammable. Imidazole and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Exothermic Reactions: The formation of the Grignard reagent is exothermic. The rate of addition of the aryl bromide should be controlled to maintain a safe reaction temperature.
These protocols and notes are intended to provide a comprehensive guide for the scale-up synthesis of this compound. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Hydroxy-5-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions with 3-Hydroxy-5-methylphenylboronic acid.
Troubleshooting Guide
Low yields in Suzuki coupling reactions involving this compound are often attributed to its electron-rich nature and susceptibility to side reactions. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Low to No Product Yield
Potential Cause 1: Protodeboronation of the Boronic Acid
This compound is electron-rich due to the hydroxyl and methyl substituents, making it highly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction that consumes the starting material.[1]
Solutions:
-
Use Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Organic bases may also be an option in certain systems.
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, employing anhydrous solvents and reagents can significantly reduce this side reaction.
-
Boronic Acid Surrogates: Convert the boronic acid to a more stable form, such as a diethanolamine (DABO) adduct or an N-methyliminodiacetic acid (MIDA) boronate. These surrogates can be used directly in the coupling reaction and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[1][3]
Potential Cause 2: Inactive Catalyst or Ligand
The palladium catalyst is the heart of the Suzuki coupling. If it is not in its active Pd(0) state or if the supporting ligand is not appropriate for the specific substrates, the reaction will not proceed efficiently.
Solutions:
-
Catalyst Choice: For electron-rich and potentially sterically hindered boronic acids, traditional catalysts like Pd(PPh₃)₄ may be less effective. Consider using more robust and active palladium precatalysts, such as those incorporating Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[4][5] These ligands are bulky and electron-rich, which can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Catalyst Handling: Ensure the catalyst has not been deactivated by exposure to air or moisture, especially if using air-sensitive precatalysts. It is often best to use a fresh batch of catalyst.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-donating ligands are generally preferred for challenging substrates.
Potential Cause 3: Suboptimal Reaction Conditions
The interplay of solvent, temperature, and reaction time is crucial for a successful Suzuki coupling.
Solutions:
-
Solvent System: A variety of solvents can be used, often in biphasic mixtures with water to facilitate the dissolution of the base. Common choices include toluene, dioxane, and THF.[7] The choice of solvent can influence the solubility of reactants and the efficacy of the base.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation. An optimal temperature must be determined empirically, often in the range of 80-110 °C.
-
Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and the homocoupling of the boronic acid. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield, while other boronic acids work fine in my system?
A1: this compound is particularly challenging due to its electron-rich nature, which makes it prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen. This side reaction is often accelerated by the basic and aqueous conditions typically used in Suzuki couplings.
Q2: I am observing a significant amount of a byproduct that corresponds to the deborylated starting material. What is happening and how can I prevent it?
A2: This is a clear indication of protodeboronation. To minimize this, you can try using milder bases (e.g., K₂CO₃ instead of NaOH), running the reaction under anhydrous conditions, or protecting the boronic acid as a more stable derivative, such as a diethanolamine adduct or a MIDA boronate.
Q3: What are the best catalyst and ligand combinations for coupling an electron-rich boronic acid like this compound?
A3: For challenging substrates, modern palladium precatalysts featuring bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are generally more effective than traditional catalysts like Pd(PPh₃)₄. These advanced catalyst systems can promote the key steps of the catalytic cycle and provide higher yields in shorter reaction times.
Q4: Can I use this compound directly, or do I need to protect the hydroxyl group?
A4: In many cases, the free hydroxyl group is tolerated in Suzuki couplings. However, its acidic proton can potentially interfere with the basic conditions of the reaction. If you suspect this is an issue, you can protect the hydroxyl group as a methyl ether or other suitable protecting group prior to the coupling reaction.
Q5: What is the purpose of degassing the reaction mixture, and is it always necessary?
A5: Degassing is crucial to remove dissolved oxygen from the solvent. Oxygen can oxidatively degrade the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid. Therefore, thorough degassing and maintaining an inert atmosphere are highly recommended for achieving high yields and reproducibility.
Data Presentation
Table 1: Comparison of Different Bases in the Suzuki Coupling of an Electron-Rich Aryl Bromide with Phenylboronic Acid
This table provides a general comparison of how the choice of base can impact the yield of a Suzuki coupling reaction. While not specific to this compound, it illustrates the trend of base efficacy.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 97 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 6 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 40 |
Data is illustrative and compiled from general findings in Suzuki-Miyaura coupling literature.[2][8]
Table 2: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Challenging Substrates
This table highlights the performance of different catalyst systems in the coupling of sterically hindered or electronically challenging substrates, which can be analogous to reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | 60-85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp | 12 | ~95 |
Yields are representative for challenging substrates and may vary depending on the specific reaction partners. Data compiled from various sources.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of the Diethanolamine (DABO) Adduct of this compound
This protocol describes how to form a stable adduct of the boronic acid to mitigate protodeboronation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Diethanolamine (1.0 mmol, 1.0 equiv)
-
Dichloromethane (minimal amount for dissolution)
-
Cold solvent for washing (e.g., diethyl ether)
Procedure for Adduct Formation:
-
In a small vial with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Add diethanolamine dropwise while stirring. A precipitate should form.
-
Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Use in Suzuki Coupling:
The isolated diethanolamine adduct can be used directly in Protocol 1 in place of the free boronic acid, typically using a protic co-solvent in the reaction mixture to facilitate the slow release of the boronic acid.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UiO-66-NH 2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00087D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-Hydroxy-5-methylphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the common side reactions I should be aware of?
A1: Low yields in the cross-coupling of this compound are often attributed to three primary side reactions:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of 3-hydroxy-5-methylphenol. This side reaction is often catalyzed by residual acid or base in the reaction mixture.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product derived from the boronic acid, in this case, 5,5'-dimethyl-[1,1'-biphenyl]-3,3'-diol. Homocoupling is often promoted by the presence of oxygen and certain palladium catalysts.
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol, which in this case is the same product as protodeboronation (3-hydroxy-5-methylphenol). This is often facilitated by air or other oxidants in the reaction mixture.
Q2: I am observing a significant amount of 3-hydroxy-5-methylphenol as a byproduct. How can I minimize protodeboronation?
A2: Protodeboronation is a common issue, especially with electron-rich boronic acids like this compound. To minimize this side reaction, consider the following strategies:
-
Choice of Base: The selection of the base is critical. Strong bases can accelerate protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress protodeboronation. Higher temperatures can accelerate the rate of this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The ester can then be used in the coupling reaction.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and ensuring all reagents are dry can be beneficial.
Q3: My main byproduct is the homocoupled dimer of my boronic acid. What steps can I take to reduce this side reaction?
A3: Homocoupling is often promoted by the presence of oxygen. To mitigate the formation of the homocoupled product, the following precautions should be taken:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves thoroughly degassing all solvents and reagents before use and maintaining a positive pressure of the inert gas throughout the reaction.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can be advantageous.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
Q4: Can the hydroxyl group on this compound interfere with the reaction?
A4: Yes, the phenolic hydroxyl group can potentially interfere with the reaction in a few ways:
-
Coordination to the Palladium Catalyst: The hydroxyl group can coordinate to the palladium center, which may alter the catalyst's reactivity and stability.
-
Acid-Base Chemistry: The phenolic proton is acidic and will react with the base in the reaction mixture. This may require the use of additional equivalents of base to ensure the reaction proceeds efficiently.
-
O-Arylation: In some cases, O-arylation of the phenol can occur as a side reaction, leading to the formation of diaryl ether byproducts.
To address these potential issues, it is important to carefully select the base and reaction conditions. In some cases, protecting the hydroxyl group as a methyl ether or another suitable protecting group prior to the coupling reaction may be necessary, followed by deprotection.
Data Presentation: Reaction Conditions for Analogous Hydroxyphenylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | Varies | [1] |
| 2 | Aryl Bromide | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | Toluene | 100 | 20 | Varies | [1] |
| 3 | Aryl Bromide | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | Dioxane | 100 | 20 | Varies | [1] |
Note: "dppf" stands for 1,1'-Bis(diphenylphosphino)ferrocene. The yields reported in the reference vary depending on the specific aryl bromide used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the vessel under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow for the cross-coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions in the Suzuki-Miyaura cross-coupling.
Caption: A troubleshooting workflow for optimizing the reaction.
References
Technical Support Center: 3-Hydroxy-5-methylphenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 3-Hydroxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing homocoupling.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Technical Support Center: Protodeboronation of 3-Hydroxy-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the protodeboronation of 3-Hydroxy-5-methylphenylboronic acid under basic conditions. This undesired side reaction can significantly impact the efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 3-methylphenol as a byproduct.[1] This reaction is a common side reaction in processes that utilize boronic acids, particularly under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It consumes the boronic acid, thereby reducing the yield of the desired coupled product.
Q2: How do the hydroxyl and methyl groups on the phenyl ring affect the rate of protodeboronation?
A2: The electronic properties of substituents on the aromatic ring play a crucial role in the rate of protodeboronation. While highly electron-deficient arylboronic acids are known to undergo rapid decomposition under basic conditions, the 3-hydroxy and 5-methyl groups on the phenyl ring are both electron-donating.[3][4] Generally, electron-donating groups can either accelerate or have a modest effect on the rate of protodeboronation depending on the specific reaction mechanism at play. However, the formation of a phenoxide under basic conditions can increase the electron density on the ring, potentially influencing the reaction rate.
Q3: What is the general mechanism for base-catalyzed protodeboronation?
A3: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻).[1] The protodeboronation process is often fastest at high pH due to the generation of these more reactive arylboronate anions.[2] The mechanism can then proceed through different pathways, including a concerted ipso-protonation/C-B cleavage or, for highly electron-deficient systems, the liberation of a transient aryl anion.[3][5] For this compound, the reaction likely proceeds through the formation of the boronate anion followed by reaction with a proton source (like water).
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: The progress of the reaction and the formation of the 3-methylphenol byproduct can be monitored by several standard analytical techniques. These include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹¹B NMR).
Q5: Are there any strategies to suppress protodeboronation?
A5: Yes, several strategies can be employed to minimize protodeboronation. These include using milder bases, running the reaction under anhydrous conditions, or converting the boronic acid to a more stable derivative like a boronic ester (e.g., pinacol ester) or an organotrifluoroborate.[1][6] These derivatives often exhibit a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of 3-methylphenol. | The reaction conditions are too harsh, favoring protodeboronation. | - Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃ or Cs₂CO₃, or organic bases. - Lower the reaction temperature: If kinetically feasible for the desired coupling reaction. - Reduce the amount of water: Use a co-solvent system with a lower water content or switch to anhydrous conditions if possible.[6] |
| Inconsistent results between batches. | - Purity and stability of the this compound. - Presence of oxygen in the reaction. | - Verify the purity of the boronic acid: Use freshly purchased or properly stored material. Consider recrystallization if purity is questionable. - Degas all solvents and reagents thoroughly: Oxygen can sometimes promote side reactions. Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[6] |
| Protodeboronation occurs even with milder bases. | The boronic acid itself is inherently unstable under the required reaction conditions. | - Convert the boronic acid to a more stable derivative: Prepare the pinacol ester or trifluoroborate salt of this compound. These are generally more stable and can release the active boronic acid slowly during the reaction.[1] - Optimize catalyst and ligand: A highly active catalyst system can increase the rate of the desired coupling reaction, making it more competitive with protodeboronation.[1] |
| Difficulty in separating the desired product from the 3-methylphenol byproduct. | Similar polarities of the product and byproduct. | - Optimize chromatographic separation: Experiment with different solvent systems for column chromatography. - Consider derivatization: If feasible, derivatize the desired product or the byproduct to alter its polarity for easier separation. |
Experimental Protocols
General Protocol for Monitoring Protodeboronation
This protocol describes a general method to quantify the extent of protodeboronation of this compound under specific basic conditions.
-
Reaction Setup: In a reaction vial equipped with a stir bar, dissolve this compound (1.0 equiv) in the chosen solvent system (e.g., 1,4-dioxane/water).
-
Internal Standard: Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) that does not react under the given conditions.
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Inert Atmosphere: Seal the vial and thoroughly degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
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Base Addition: Under the inert atmosphere, add the desired base (e.g., K₂CO₃, 2.0 equiv).
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Heating and Sampling: Place the vial in a preheated oil bath at the desired temperature. At specific time intervals (e.g., 0, 1, 2, 4, 8 hours), carefully withdraw a small aliquot of the reaction mixture via a syringe.
-
Work-up of Aliquot: Quench the aliquot with a small amount of dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Analysis: Analyze the residue by ¹H NMR or GC-MS. The extent of protodeboronation can be calculated by comparing the integration of a characteristic peak of the resulting 3-methylphenol to the integration of the internal standard.
Protocol for Conversion to a Pinacol Ester
To mitigate protodeboronation, converting the boronic acid to its pinacol ester is a common strategy.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Drying (Optional but Recommended): If water is present, the reaction can be driven to completion by removing water, for example, by using a Dean-Stark apparatus for azeotropic removal with toluene.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC or ¹H NMR).
-
Work-up: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography if necessary.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for low yields due to protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions of 3-Hydroxy-5-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-Hydroxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if my Suzuki coupling reaction with this compound shows low or no yield?
A1: When encountering low to no product formation, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to side reactions like homocoupling. Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Argon or Nitrogen) and that all solvents have been thoroughly degassed.
-
Reagent Quality: Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical. The base must be sufficiently strong to promote transmetalation without causing degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids to form a biaryl byproduct is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[1] To minimize homocoupling, ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and execution. Using a direct Pd(0) source or a precatalyst that efficiently generates Pd(0) can also be beneficial.[1]
Q3: Protodeboronation seems to be a major side reaction in my experiment. What strategies can I employ to reduce it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[2] To mitigate this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.
Q4: How does the free hydroxyl group on this compound affect the reaction?
A4: The free hydroxyl group can potentially coordinate to the palladium catalyst, influencing its reactivity. More importantly, the choice of base is crucial to avoid deprotonation of the phenol, which could lead to side reactions or affect the electronic properties of the boronic acid. In some cases, protecting the hydroxyl group may be considered, but many modern catalyst systems tolerate free hydroxyl groups well.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Presence of oxygen.3. Impure reagents.4. Suboptimal base or solvent. | 1. Use fresh catalyst; consider a more active Pd(0) source or a modern precatalyst.2. Thoroughly degas all solvents and maintain a strict inert atmosphere.3. Check the purity of starting materials.4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). |
| Significant Homocoupling | 1. Oxygen contamination.2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing technique (e.g., freeze-pump-thaw cycles).2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or a highly efficient precatalyst. |
| Prevalent Protodeboronation | 1. Strong base in aqueous media.2. Presence of water. | 1. Switch to a milder base (e.g., KF, K₂CO₃).2. Employ anhydrous reaction conditions. Consider converting the boronic acid to a more stable ester form. |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient catalyst loading.2. Catalyst deactivation.3. Poor solubility of reagents. | 1. Incrementally increase the catalyst loading (see tables below).2. Ensure a rigorously inert atmosphere; consider a more robust ligand.3. Screen different solvents or solvent mixtures to ensure all components are well-dissolved at the reaction temperature. |
| Formation of Complex Mixture of Byproducts | 1. Reaction temperature is too high.2. Inappropriate base. | 1. Lower the reaction temperature.2. Screen alternative bases that may be milder or more selective for the desired reaction pathway. |
Data Presentation: Catalyst Loading Optimization
The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing catalyst loading data from various Suzuki-Miyaura coupling reactions, which can serve as a starting point for optimization.
Table 1: Catalyst Loading for Suzuki-Miyaura Reactions of Phenylboronic Acid and Derivatives
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / Ligand | 4-Bromoacetophenone | 0.05 | - | - | - | >95 |
| XPhos Pd G3 | General Aryl Halides | 0.5 - 2 | - | Dioxane/H₂O | 80-110 | - |
| Pd/NiF₂O₄ | Various Aryl Halides | - | - | DMF/H₂O | - | 70-98 |
| PdCl₂(dppf) | 1-bromo-2-fluorobenzene | 3 | K₂CO₃ | MeCN/H₂O | 80 | ~90 (initial) |
| Pd(OAc)₂ | Arylalkenes | 5 | K₂CO₃ | DMF | 80 | - |
Table 2: Catalyst Loading for Suzuki-Miyaura Reactions with Phenolic Substrates
| Catalyst System | Substrates | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / dppf | Aryl Bromide + 4-hydroxyphenyl boronic acid | 10 | K₂CO₃ | THF | - | - |
| Pd/C | Halophenols + Phenol boronic acids | - | - | Water | - | Varied |
| NiCl₂(PCy₃)₂ | Phenol derivatives + Aryl boronic acids | 3 - 10 | K₃PO₄ | - | ~100 | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: 3-Hydroxy-5-methylphenylboronic Acid Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Hydroxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction conditions and troubleshoot common issues, with a specific focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, several factors should be systematically evaluated. Temperature is a critical parameter, but it is important to also consider the following:
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered or electronically deactivated substrates, consider using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[1]
-
Base: The base plays a key role in the activation of the boronic acid for transmetalation.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A combination of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The ratio can affect the solubility of the reactants and the overall reaction efficiency.[3]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and homocoupling side reactions.[1][4]
-
Quality of Boronic Acid: Ensure the this compound is pure and has not degraded. Boronic acids can undergo dehydration to form boroxines or protodeboronation, especially during storage.
Q2: What is the optimal temperature range for the Suzuki-Miyaura coupling of this compound?
A2: The optimal temperature for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates, catalyst, and solvent system used. Generally, a temperature range of 80°C to 120°C is a good starting point for optimization.[3][5]
-
Lower Temperatures (e.g., 50-80°C): May be sufficient for highly reactive aryl halides (iodides and bromides) and can help to minimize side reactions. However, reaction times may be longer.[6]
-
Higher Temperatures (e.g., 100-120°C): Are often necessary for less reactive aryl chlorides or sterically hindered substrates.[7] However, excessively high temperatures can lead to catalyst decomposition and increased rates of side reactions like protodeboronation.[8]
It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and yield for your specific system.
Q3: I'm observing the formation of a significant amount of phenol byproduct (protodeboronation). How can I minimize this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids and at elevated temperatures. To minimize this:
-
Optimize Temperature: Avoid excessively high temperatures. Screen temperatures starting from 80°C and incrementally increase as needed.
-
Choice of Base: A milder base might be beneficial. For base-sensitive substrates, potassium fluoride (KF) can be an effective alternative.[2]
-
Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times, as this can increase the likelihood of protodeboronation.
-
Water Content: The amount of water in the reaction can influence the rate of protodeboronation. While some water is often necessary, excessive amounts can be detrimental.
Q4: Can the hydroxyl group on this compound interfere with the coupling reaction?
A4: Yes, the phenolic hydroxyl group can potentially interfere with the reaction. It can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9] While many Suzuki-Miyaura reactions tolerate hydroxyl groups, in some cases, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) may be necessary to achieve optimal yields. However, it is often preferable to screen different reaction conditions (catalyst, ligand, base, solvent) before resorting to protection/deprotection steps.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst/ligand system. | - Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Incorrect base or base strength. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and anhydrous if required. | |
| Suboptimal temperature. | - Screen a temperature range (e.g., 80°C, 100°C, 120°C).[10] | |
| Poor quality of boronic acid. | - Check the purity of the this compound by NMR or LC-MS. - Consider converting the boronic acid to its corresponding trifluoroborate salt for increased stability. | |
| Oxygen contamination. | - Ensure all solvents are thoroughly degassed. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1] | |
| Significant Protodeboronation | Reaction temperature is too high. | - Lower the reaction temperature.[8] |
| Prolonged reaction time. | - Monitor the reaction closely and quench it upon completion. | |
| Inappropriate base. | - Try a milder base such as NaHCO₃ or KF.[2] | |
| Formation of Homocoupling Product | Presence of Pd(II) species and oxygen. | - Ensure proper degassing of the reaction mixture.[4] - Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species. |
Data Presentation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 60 | 24 | 45 | Slow conversion, starting material remains. |
| 80 | 12 | 75 | Good conversion, minimal side products.[10] |
| 100 | 6 | 92 | Faster reaction, optimal yield. |
| 120 | 4 | 85 | Increased rate, but evidence of some product degradation or protodeboronation.[5] |
Note: This data is illustrative and the optimal conditions for your specific reaction may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of your reaction.
Materials:
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This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of temperature's effect on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difficult Couplings with Sterically Hindered Aryl Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during cross-coupling reactions with sterically hindered aryl halides.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low conversion in cross-coupling reactions involving sterically hindered substrates is a frequent challenge. The steric bulk around the reaction center can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Below is a systematic guide to address this issue.
Question: My Suzuki or Buchwald-Hartwig reaction with a di-ortho-substituted aryl halide is resulting in a low yield or no product. What should I investigate first?
Answer: The primary factors to examine are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.
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Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3]
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Recommendation for Suzuki Coupling: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[3] For exceptionally challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[4]
-
Recommendation for Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are also preferred here. Ligands like XPhos, RuPhos, and BrettPhos are frequently reported to be effective for the amination of substrates, including N-heterocycles.[5]
-
-
Base Selection: The choice of base is crucial as it can significantly affect the reaction rate and yield.
-
For Suzuki Coupling: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be required.[3] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better alternatives, though they may necessitate higher reaction temperatures.[5][6]
-
-
Solvent Selection: The solvent must effectively dissolve the reactants, base, and catalytic species.
-
Common Solvents: Toluene, dioxane, and THF are common choices for both Suzuki and Buchwald-Hartwig reactions.
-
Considerations: The polarity of the solvent can influence the reaction's success. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.[5]
-
-
Reaction Temperature: Elevated temperatures are often required for sterically hindered couplings, typically in the range of 80-110 °C.[7] However, excessively high temperatures (>100 °C) can lead to catalyst decomposition and reduced yield.[7]
Issue 2: Presence of Side Products
Question: My reaction is producing significant amounts of side products, such as hydrodehalogenation or homocoupling products. How can I minimize these?
Answer: The formation of side products is often related to the choice of ligand and the reaction conditions.
-
Hydrodehalogenation (Protodehalogenation): This side reaction can compete with the desired cross-coupling. The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[8] Bulky ligands can also help prevent beta-hydride elimination, another pathway leading to unwanted byproducts.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can occur, especially in the presence of oxygen. Ensure that the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands so effective for sterically hindered couplings?
A1: These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[3] They also accelerate the reductive elimination step, which can be slow for hindered substrates.[3] The steric bulk of the ligand can also help to prevent the formation of inactive catalyst species.
Q2: What is the general reactivity order for aryl halides in these couplings?
A2: The typical reactivity order for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. However, in Buchwald-Hartwig amination, aryl iodides can sometimes be challenging substrates due to the inhibitory effect of the iodide formed during the reaction. In many cases, the reactivity order for this specific reaction is Ar-Br > Ar-Cl > Ar-I > Ar-OTf.
Q3: When should I consider using a palladium precatalyst?
A3: Modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂. They ensure the efficient formation of the active Pd(0) species and can lead to more reproducible results.
Q4: Can I use nickel catalysts for these couplings?
A4: Yes, nickel catalysts have emerged as a viable alternative to palladium, especially for challenging electrophiles like aryl chlorides, phenols, and aryl ethers. While they may require higher catalyst loading, nickel is a less expensive metal.[9]
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide.
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 18 | [10] |
| dppf | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 20 | [10] |
| S-Phos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | Low (3%) | [4] |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 31 | [4] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 63 | [4] |
Table 2: Effect of Base on Buchwald-Hartwig Amination of a Hindered Aryl Bromide.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOt-Bu | Pd₂(dba)₃ / XPhos | Toluene | 100 | High | [6] |
| LiHMDS | Pd₂(dba)₃ / XPhos | THF | 65 | High | [6] |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Toluene | 100 | Moderate-High | [6] |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 100 | Moderate-High | [6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methyl-1H-benzo[d]imidazole with an Arylboronic Acid
This protocol provides a general method and may require optimization for specific substrates.[11]
Materials:
-
2-bromo-6-methyl-1H-benzo[d]imidazole (1 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methyl-1H-benzo[d]imidazole, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos) and add them to the reaction flask.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aniline with an Aryl Halide
This is a general protocol and may need to be optimized for specific substrates.[8]
Materials:
-
Aryl halide (1 equiv)
-
Aniline (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, the aniline, the palladium precatalyst, and the sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with sterically hindered substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3-Hydroxy-5-methylphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 3-Hydroxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling, and what byproducts should I expect?
A1: The most prevalent side reactions in Suzuki-Miyaura coupling involving this compound are homocoupling and protodeboronation.[1]
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl (5,5'-dimethyl-[1,1'-biphenyl]-3,3'-diol). This side reaction is often promoted by the presence of oxygen or if the Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst.[2]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of 3-methylphenol. This can be exacerbated by high temperatures and the presence of aqueous bases.[2][3]
-
Dehalogenation: The aryl halide coupling partner can react to replace the halide with a hydrogen atom.
Consequently, your crude product mixture may contain the desired biaryl product, the homocoupled dimer, 3-methylphenol, unreacted starting materials, and catalyst residues.
Q2: My Suzuki-Miyaura reaction with this compound has a low yield. What are the first things to check?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[2]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can lead to homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid to form a more nucleophilic boronate species. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
-
Solvent System: The solvent system must be appropriate for all components of the reaction. Mixtures of organic solvents (e.g., Toluene, Dioxane, THF) with water are common.[1]
-
Reaction Temperature: Higher temperatures can sometimes improve the rate of a sluggish reaction but may also increase the rate of side reactions like protodeboronation.[2]
Q3: How does the hydroxyl group on this compound affect the reaction and purification?
A3: The phenolic hydroxyl group can influence the reaction in several ways. It is an electron-donating group, which generally enhances the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4] However, its acidic proton can react with the base, potentially requiring stoichiometric adjustments. During purification, the hydroxyl group increases the polarity of the molecule and its products, which will affect its solubility and retention during chromatography. It also provides a handle for acid-base extraction, as the phenol can be deprotonated to form a water-soluble phenoxide.
Q4: I am having difficulty separating my desired biaryl product from the homocoupled byproduct. What is the best purification strategy?
A4: The separation of the desired cross-coupled product from the symmetrical homocoupled byproduct can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. A careful selection of the mobile phase is crucial to achieve good separation. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent system can be found in which the solubility of the product and the byproduct differ significantly.
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
start [label="Low or No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Starting Materials & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_reagents; start -> check_conditions;
sub_reagents1 [label="Boronic Acid Quality\n(Purity, Protodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_reagents2 [label="Aryl Halide Reactivity\n(I > Br > OTf >> Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_reagents3 [label="Catalyst/Ligand Activity\n(Freshness, Decomposition)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_reagents4 [label="Base Quality & Strength\n(Anhydrous, Finely Ground)", fillcolor="#F1F3F4", fontcolor="#202124"];
check_reagents -> sub_reagents1; check_reagents -> sub_reagents2; check_reagents -> sub_reagents3; check_reagents -> sub_reagents4;
sub_conditions1 [label="Inert Atmosphere\n(Degas Solvents, Purge with Ar/N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions2 [label="Temperature\n(Too low or too high?)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions3 [label="Solvent System\n(Solubility, Biphasic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions4 [label="Reaction Time\n(Monitor by TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
check_conditions -> sub_conditions1; check_conditions -> sub_conditions2; check_conditions -> sub_conditions3; check_conditions -> sub_conditions4;
solution1 [label="Use fresh boronic acid or\nderivatives (e.g., MIDA esters)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Switch to a more reactive\nhalide (e.g., Iodide)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Use a more active catalyst system\n(e.g., Buchwald ligands)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Screen different bases\n(e.g., K3PO4, Cs2CO3)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Optimize temperature", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_reagents1 -> solution1; sub_reagents2 -> solution2; sub_reagents3 -> solution3; sub_reagents4 -> solution4; sub_conditions2 -> solution5; }
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.Guide 2: Product Purification Strategy
This guide helps in selecting an appropriate purification method based on the observed impurities.
start [label="Crude Reaction Mixture", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze by TLC / LC-MS", fillcolor="#FBBC05", fontcolor="#202124"];
start -> analysis;
case1 [label="Residual Boronic Acid", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; case2 [label="Homocoupled Byproduct", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; case3 [label="Baseline Impurities / Pd", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
analysis -> case1 [label="Major Impurity?"]; analysis -> case2 [label="Major Impurity?"]; analysis -> case3 [label="Major Impurity?"];
sol1 [label="Acid-Base Extraction\n(wash with aq. base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Flash Column Chromatography\n(optimize solvent system)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Recrystallization\n(if product is solid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Filter through a pad of Celite®\nor silica gel", fillcolor="#34A853", fontcolor="#FFFFFF"];
case1 -> sol1; case2 -> sol2; case2 -> sol3; case3 -> sol4; sol1 -> sol2 [style=dashed]; }
Caption: Decision tree for selecting a product purification strategy.Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
The following table provides representative data on how different parameters can affect the yield of biaryl products in Suzuki-Miyaura reactions with substituted phenylboronic acids. While this data is not specific to this compound, it illustrates general trends applicable to this substrate.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [5] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 92 | [3] |
| 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O | 100 | 4 | 98 | [6] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (1.4) | Xantphos (1.4) | K₂CO₃ | THF/H₂O | 110 | 0.17 | 85 | [7] |
| 6-Chloroindole | Phenylboronic acid | XPhos Pd G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 97 | [8] |
Table 2: Comparison of Purification Methods for Biaryl Compounds
This table presents a qualitative and quantitative comparison of common purification techniques for biaryl products synthesized via Suzuki-Miyaura coupling. The values are typical and can vary based on the specific compounds and reaction mixture.
| Purification Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 70-95% | >95% | Widely applicable, good for complex mixtures. | Can be time-consuming and requires significant solvent. |
| Recrystallization | 50-90% | >99% | Can provide very high purity, scalable. | Requires a solid product and a suitable solvent; can have lower recovery. |
| Acid-Base Extraction | >95% (for impurity removal) | - | Excellent for removing acidic/basic impurities like unreacted boronic acid. | Not effective for neutral impurities like the homocoupled byproduct. |
| Preparative HPLC | 60-80% | >99% | Excellent separation power for difficult mixtures. | Expensive, low throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude product from the Suzuki-Miyaura reaction
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the dry silica-adsorbed sample onto the top of the packed column.
-
Begin elution with the low-polarity mobile phase, gradually increasing the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Acid-Base Extraction to Remove Unreacted Boronic Acid
This protocol is performed prior to chromatographic purification if a significant amount of unreacted this compound is present.
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (20 mL) and shake vigorously.
-
Allow the layers to separate. The deprotonated this compound and the phenolic product will be in the aqueous layer. Neutral impurities, such as the homocoupled byproduct if the hydroxyl group is protected, will remain in the organic layer.
-
Separate the aqueous layer. Wash the organic layer again with the basic solution (1 x 10 mL).
-
Combine the aqueous layers and cool in an ice bath.
-
Acidify the aqueous solution to pH ~2-3 with 1 M HCl. The desired product and the unreacted boronic acid will precipitate if they are solids, or they can be extracted with a fresh portion of ethyl acetate.
-
This method is most effective for separating the boronic acid from non-phenolic byproducts. If the desired product is also phenolic, both will be extracted into the aqueous base, but this can still serve to separate them from non-acidic impurities. Further purification by chromatography will then be necessary.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
impact of water on 3-Hydroxy-5-methylphenylboronic acid stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the stability and reactivity of 3-Hydroxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of solid this compound?
A1: Phenylboronic acids, including this compound, can exist in equilibrium with their cyclic anhydrides, known as boroxines.[1][2] In the solid state, exposure to atmospheric moisture can facilitate the conversion between the boronic acid and its boroxine form. The presence of electron-donating groups, such as the hydroxyl and methyl groups on the phenyl ring, generally favors the formation of the more stable boroxine. While this is a reversible process, the presence of varying amounts of the boroxine can affect the compound's purity and reactivity. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere and refrigerated to minimize degradation.[3]
Q2: What is the stability of this compound in aqueous solutions?
A2: In aqueous solutions, this compound is susceptible to several degradation pathways, primarily influenced by pH.[4] Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species.[5] This equilibrium is pH-dependent. At acidic to neutral pH, the trigonal planar boronic acid form is predominant.[4] As the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the anionic tetrahedral boronate species, which is generally more susceptible to degradation pathways like protodeboronation (cleavage of the carbon-boron bond).[4][5] Additionally, the phenolic hydroxyl group's acidity will also be influenced by pH, potentially affecting the overall stability.
Q3: Can this compound be used in aqueous Suzuki-Miyaura coupling reactions?
A3: Yes, Suzuki-Miyaura coupling reactions can often be performed in aqueous conditions, which is advantageous for green chemistry and for use with water-soluble substrates.[6] However, the presence of water can also lead to side reactions such as protodeboronation, which consumes the boronic acid and reduces the yield of the desired product. The choice of base, catalyst, and solvent system is crucial for a successful aqueous Suzuki-Miyaura coupling. For instance, using milder bases like carbonates or phosphates can be beneficial.[7]
Q4: How does the presence of the hydroxyl group on the phenyl ring impact its reactivity in aqueous media?
A4: The hydroxyl group is an electron-donating group, which can influence the electronic properties of the boronic acid. This can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, under basic conditions, the phenolic hydroxyl group can be deprotonated to a phenoxide, which may alter the compound's solubility and reactivity profile. The phenoxide is a strong activating group and could potentially lead to side reactions. It is important to carefully select the reaction conditions, particularly the base, when working with hydroxyl-substituted phenylboronic acids in aqueous media.
Troubleshooting Guides
Stability and Storage Issues
| Issue | Possible Cause | Suggested Solution |
| Inconsistent reaction yields | Degradation of the boronic acid during storage. | Store this compound in a cool, dry place under an inert atmosphere. For long-term storage, refrigeration is recommended.[3] Consider verifying the purity of the boronic acid by NMR or HPLC before use. |
| Compound appears clumpy or has a different appearance than expected | Absorption of moisture from the atmosphere, leading to the formation of boroxine or hydrolysis. | Dry the compound under vacuum before use. Handle the compound in a glovebox or under a stream of inert gas to minimize exposure to moisture. |
| Poor solubility in a desired solvent system | The compound may exist partially as its boroxine form, which can have different solubility characteristics. | Gently heating the solution or adding a small amount of water can help to hydrolyze the boroxine back to the boronic acid, which may improve solubility in some polar solvents. |
Suzuki-Miyaura Coupling in Aqueous Media
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Catalyst deactivation: The N-heteroaryl substrate may be coordinating to the transition metal, leading to catalyst deactivation.[8] Protodeboronation: The boronic acid is being consumed by reaction with water.[6] Poor solubility of reactants: One or more components of the reaction are not sufficiently soluble in the aqueous solvent system. | Catalyst selection: Use a more robust catalyst system, such as one with Buchwald or Beller-type monophosphine ligands.[9] Control pH: Use a buffered system or a milder base (e.g., K₂CO₃, K₃PO₄) to minimize protodeboronation.[7] Co-solvent: Add a co-solvent like THF, dioxane, or ethanol to improve the solubility of the reactants.[7] |
| Formation of homocoupling product (biaryl of the boronic acid) | This can occur if Pd(II) species are present, which can be caused by an improperly degassed reaction mixture or the use of a Pd(II) precatalyst without complete reduction to Pd(0).[10] | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Cleavage of ester groups on the substrate or product | The basic conditions of the reaction are hydrolyzing the ester. | Use a milder base such as KF.[6] Switching to a non-aqueous solvent system like DMF may also prevent ester cleavage.[6] |
| Difficulty in purifying the product from inorganic byproducts | The inorganic salts from the base are co-precipitating with the product. | After the reaction, perform an aqueous workup to remove the inorganic salts. Acidifying the aqueous layer can help to dissolve some inorganic bases. |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
Objective: To evaluate the stability of this compound under various pH conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Phosphate buffers (pH 4, 7, and 10)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH condition (acidic, basic, and buffered), mix a known volume of the stock solution with the corresponding aqueous solution (0.1 N HCl, 0.1 N NaOH, or buffer) to achieve a final desired concentration (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with a 50:50 acetonitrile/water mixture.
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., room temperature or 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of the remaining boronic acid relative to the initial time point (t=0).
-
Plot the percentage of remaining boronic acid against time for each pH condition to determine the stability profile.
-
Protocol for Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively observe the degradation of this compound in an aqueous environment.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in D₂O in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.
-
Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every few hours or days) while keeping the sample at a constant temperature.
-
Data Analysis:
-
Observe any changes in the chemical shifts or the appearance of new signals over time, which would indicate degradation.
-
The disappearance of the aromatic protons or a change in their integration relative to an internal standard can be used to semi-quantitatively monitor the degradation.
-
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting decision tree for aqueous Suzuki-Miyaura coupling reactions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
choosing the right ligand to improve Suzuki coupling with 3-Hydroxy-5-methylphenylboronic acid
Technical Support Center: Suzuki Coupling with 3-Hydroxy-5-methylphenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you select the appropriate ligand and optimize your reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in low to no yield?
A1: Low yields with this substrate are often due to a combination of factors related to its specific chemical nature. The primary challenges include:
-
Catalyst Inactivation: The phenolic hydroxyl group can coordinate to the palladium catalyst, potentially leading to inactivation.
-
Protodeboronation: The electron-donating nature of the hydroxyl and methyl groups makes the boronic acid susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under strongly basic aqueous conditions.[1]
-
Poor Transmetalation: The presence of the hydroxyl group can interfere with the crucial transmetalation step in the catalytic cycle.[2]
-
Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to oxygen contamination, which causes homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][3]
Q2: Which type of ligand is most effective for coupling with a sterically hindered and electron-rich substrate like this compound?
A2: For challenging substrates that are sterically hindered or electron-rich, bulky and electron-donating phosphine ligands are essential.[1] These ligands promote the critical steps of oxidative addition and reductive elimination.[1][4]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[1] N-heterocyclic carbenes (NHCs) have also demonstrated excellent performance in these scenarios.[1] These ligands help to stabilize the active monoligated palladium species that is crucial for the catalytic cycle.
Q3: How does my choice of base impact the reaction's success?
A3: The base is critical for activating the boronic acid to facilitate transmetalation, but an improper choice can be detrimental.[5][6][7]
-
Strong vs. Mild Bases: While a base is essential, very strong bases like sodium hydroxide (NaOH) in aqueous media can accelerate the unwanted protodeboronation side reaction.[1]
-
Recommended Bases: For substrates like this compound, milder inorganic bases are often preferred. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently successful choices.[1][8] Using a finely powdered, dry base is important, especially in anhydrous reactions, to ensure reproducibility.[1]
Q4: Should I consider protecting the hydroxyl group on my boronic acid?
A4: Protecting the hydroxyl group is a viable strategy to prevent catalyst inhibition and other side reactions. One effective method is the in-situ formation of a diethanolamine adduct. This creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction, often improving outcomes when using protic solvents.[9] Another approach is to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can be less prone to degradation.[3][10]
Q5: My reaction starts but then stalls. What are the likely causes?
A5: Reaction stalling can be due to several factors:
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air or impurities, leading to the formation of inactive palladium black.[11] Using robust, air-stable precatalysts (e.g., palladacycles) can mitigate this.[1]
-
Insufficient Base: The base can be consumed during the reaction. If the amount is insufficient, the reaction may halt.
-
Incomplete Dissolution: Poor solubility of any of the reagents (aryl halide, boronic acid, or base) can limit the reaction rate. Ensure vigorous stirring and choose a solvent system that provides adequate solubility for all components.[12]
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues encountered during your Suzuki coupling experiment.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Data Presentation: Ligand Performance Comparison
The selection of the ligand is paramount for overcoming the challenges posed by this compound. Below is a summary of ligand classes and their typical performance with challenging arylboronic acids.
| Ligand Type | Example Ligands | Key Advantages | Typical Conditions | Expected Outcome |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Excellent for sterically hindered and electron-rich substrates; promote fast reductive elimination.[1] | Pd₂(dba)₃ or Palladacycle Precatalyst, K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-110 °C.[1] | High Yields |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly effective for challenging couplings, particularly with aryl chlorides; thermally stable.[7] | PEPPSI™-type precatalysts, K₃PO₄, Dioxane/H₂O, 100 °C. | High Yields |
| Standard Phosphines | PPh₃ (Triphenylphosphine) | Effective for simple, unhindered substrates and highly reactive aryl halides (iodides). | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C. | Low to Moderate Yields |
Experimental Protocols
General Protocol for Suzuki Coupling with a Buchwald Ligand
This protocol is a starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).[13]
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and K₃PO₄ to a Schlenk flask equipped with a magnetic stir bar.[13]
-
Solvent Addition: Seal the flask with a septum. Add the degassed anhydrous solvent via syringe.[13]
-
Degassing (Optional but Recommended): If not working in a glovebox, perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram of Experimental Workflow
Caption: Standard workflow for a Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
comparing 3-Hydroxy-5-methylphenylboronic acid with other boronic acids in Suzuki coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical factor influencing the reaction's success. This guide provides an objective comparison of 3-Hydroxy-5-methylphenylboronic acid's performance against other common boronic acids in this pivotal reaction, supported by established chemical principles and representative experimental data.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki Coupling
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the phenyl ring. The key transmetalation step in the catalytic cycle is generally accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs).
This compound features two electron-donating groups: a hydroxyl (-OH) group and a methyl (-CH₃) group, both at meta-positions relative to the boronic acid moiety. These groups increase the electron density on the phenyl ring, enhancing its nucleophilicity and thus promoting a faster transfer of the aryl group from the boron atom to the palladium catalyst.[1]
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a common coupling partner, 4-bromoanisole. While specific comparative data for this compound is not extensively published in a single head-to-head study, the performance of boronic acids with similar electron-donating substituents provides a strong basis for comparison.
| Boronic Acid | Substituents | Electronic Effect | Typical Yield (%) with 4-bromoanisole | Reference |
| Phenylboronic Acid | None | Neutral | 95 | --INVALID-LINK--[1] |
| 3-Methylphenylboronic Acid | -CH₃ (meta) | Weak Electron-Donating | ~96 | Data extrapolated from general principles[1][2] |
| 4-Hydroxyphenylboronic Acid | -OH (para) | Strong Electron-Donating | 90-95 | --INVALID-LINK-- |
| This compound | -OH, -CH₃ (meta) | Strong Electron-Donating | Expected to be high (≥95%) | Based on combined electronic effects[1][2] |
| 3-Carboxyphenylboronic Acid | -COOH (meta) | Electron-Withdrawing | 92 | --INVALID-LINK--[3] |
| 2-Nitrophenylboronic Acid | -NO₂ (ortho) | Strong Electron-Withdrawing | 78 | --INVALID-LINK--[1] |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) and the nature of the coupling partner.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of reaction parameters is often necessary to achieve the highest yields, particularly when dealing with complex substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Substituted Boronic Acid (e.g., this compound) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically within 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.[1]
Visualizing the Suzuki-Miyaura Coupling
To better understand the process and the factors influencing it, the following diagrams created using the DOT language illustrate the experimental workflow and the underlying chemical principles.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The influence of electronic effects on the rate of Suzuki-Miyaura coupling.
References
A Comparative Analysis of 3-Hydroxy-5-methylphenylboronic Acid and Its Isomers in Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of 3-Hydroxy-5-methylphenylboronic acid and its positional isomers, supported by experimental data.
Phenylboronic acids are a versatile class of compounds with significant applications in medicinal chemistry, primarily owing to their ability to form reversible covalent bonds with the active site residues of various enzymes. This unique mechanism of action has positioned them as attractive candidates for the development of novel therapeutics. This guide provides a comparative analysis of the biological activity of this compound and its positional isomers, focusing on their potential as enzyme inhibitors.
Isomers of Hydroxymethylphenylboronic Acid
The biological activity of substituted phenylboronic acids is highly dependent on the nature and position of the substituents on the phenyl ring. For this compound, its key positional isomers include variations in the substitution pattern of the hydroxyl and methyl groups around the phenyl ring. A critical study in this area has been the investigation of ortho-, meta-, and para-isomers of hydroxymethyl- and methyl-substituted phenylboronic acids as inhibitors of class C β-lactamases.
Comparative Biological Activity: Inhibition of Class C β-Lactamases
A pivotal study by Beesley and colleagues investigated the inhibitory effects of various aromatic boronic acids, including isomers of hydroxymethylphenylboronic acid, on class C β-lactamases from Pseudomonas aeruginosa and Escherichia coli.[1] These enzymes are a significant contributor to bacterial resistance against β-lactam antibiotics. The study revealed that these boronic acid derivatives act as reversible inhibitors of these serine-based enzymes.
The inhibitory activities, expressed as inhibition constants (Kᵢ), for the methyl- and hydroxymethyl-substituted phenylboronic acid isomers against the β-lactamase from P. aeruginosa are summarized below.
Data Presentation
| Compound | Substituent Position | Inhibition Constant (Kᵢ) against P. aeruginosa β-Lactamase (µM)[1] |
| Methylphenylboronic acid Isomers | ||
| ortho | 160 | |
| meta | 130 | |
| para | 400 | |
| Hydroxymethylphenylboronic acid Isomers | ||
| ortho | 60 | |
| meta | 40 | |
| para | 100 |
Note: The original study refers to "hydroxymethyl-phenylboronic acid". This is interpreted as a substituted phenylboronic acid containing both a hydroxyl and a methyl group, with the data presented for the different positional arrangements of these groups.
Experimental Protocols
Enzyme Inhibition Assay for Class C β-Lactamase[1]
Enzyme Source: Class C β-lactamases were purified from Pseudomonas aeruginosa and Escherichia coli (specified by the ampC gene).
Assay Principle: The inhibitory activity of the boronic acid derivatives was determined by measuring their ability to compete with a chromogenic substrate for the active site of the β-lactamase. The hydrolysis of the substrate results in a color change that can be monitored spectrophotometrically.
Methodology:
-
Enzyme and Inhibitor Preparation: Solutions of the purified β-lactamase and the test boronic acid isomers were prepared in a suitable buffer (e.g., phosphate buffer at a physiological pH).
-
Reaction Mixture: The reaction was initiated by adding the enzyme to a solution containing the chromogenic substrate (e.g., nitrocefin) and varying concentrations of the inhibitor.
-
Spectrophotometric Measurement: The rate of substrate hydrolysis was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time.
-
Data Analysis: The inhibition constants (Kᵢ) were determined by analyzing the reaction rates at different inhibitor concentrations using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition.
Mandatory Visualization
Logical Relationship of Isomer Comparison
Caption: Workflow for the comparative analysis of hydroxymethylphenylboronic acid isomers.
Signaling Pathway: Mechanism of β-Lactamase Inhibition
References
A Comparative Guide to the Reaction Kinetics of 3-Hydroxy-5-methylphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the coupling of 3-hydroxy-5-methylphenylboronic acid, a versatile building block in organic synthesis. Due to the limited availability of direct kinetic data for this specific molecule, this comparison draws upon experimental data for structurally similar substituted phenylboronic acids to provide valuable insights for reaction design and optimization. We will explore three key coupling methodologies: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.
Overview of Coupling Reactions
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate.[1] It is celebrated for its mild conditions, functional group tolerance, and the stability of the boronic acid reagents.[2]
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N, C-O, or C-S bonds by coupling a boronic acid with an amine, alcohol, or thiol.[3] A key advantage is that it can often be performed at room temperature and open to the air.[3]
Buchwald-Hartwig Amination (with Boronic Acid Activation): While not a direct coupling of the boronic acid in the same manner as the Suzuki or Chan-Lam reactions, boronic acids or their esters can act as crucial activators in nickel or palladium-catalyzed C-N bond formation between an aryl halide and an amine.[4][5] This guide will consider the kinetics of such an activated system.
Comparative Kinetic Analysis
The following tables summarize representative kinetic data for each coupling reaction, using substituted phenylboronic acids as surrogates for this compound. The electron-donating nature of the hydroxyl and methyl groups is expected to influence the reaction rates.
Table 1: Representative Kinetic Data for Suzuki-Miyaura Coupling
| Boronic Acid | Relative Initial Rate (Normalized) | Catalyst System | Key Kinetic Observations |
| Phenylboronic Acid | 1.0 | Pd(OAc)₂ / SPhos | Transmetalation is often the rate-determining step.[6] |
| 4-Methoxyphenylboronic Acid | ~1.5 - 2.0 | Pd(OAc)₂ / SPhos | Electron-donating groups generally accelerate the transmetalation step. |
| 4-Hydroxyphenylboronic Acid | Data not readily available | Pd/C | The presence of a free hydroxyl group can influence catalyst activity and solubility.[7] |
| 4-Methylphenylboronic Acid | ~1.2 - 1.5 | Pd(OAc)₂ / SPhos | Mild electron-donating groups show a modest rate enhancement. |
Note: Relative rates are estimations based on general principles of Suzuki-Miyaura reaction kinetics and can vary significantly with specific reaction conditions.
Table 2: Representative Kinetic Data for Chan-Lam Coupling
| Boronic Acid | Apparent Rate Constant (k_app, h⁻¹) | Catalyst System | Key Kinetic Observations |
| Phenylboronic Acid | 0.55 | Cu(II) iminoarylsulfonate | The reaction can exhibit zero-order dependence on the boronic acid concentration, suggesting transmetalation is not the rate-determining step.[8] |
| Electron-Deficient Phenylboronic Acids | Lower k_app | Cu(II) iminoarylsulfonate | Slower Cu(II)/Cu(III) oxidation in the catalytic cycle can be rate-limiting.[8] |
| Electron-Rich Phenylboronic Acids | Higher k_app | Cu(OAc)₂ | Electron-donating groups can facilitate the oxidative coupling process. |
Table 3: Representative Kinetic Data for Buchwald-Hartwig Amination with Boronic Ester Activator
| Reaction Component | Reaction Order | Catalyst System | Key Kinetic Observations |
| Aryl Iodide | First-order | Ni(acac)₂ | The reaction rate is directly proportional to the concentration of the aryl halide.[4][5] |
| Amine | Zero-order | Ni(acac)₂ | The amine concentration does not significantly affect the reaction rate.[4][5] |
| Phenylboronic Ester | Zero-order | Ni(acac)₂ | The boronic ester acts as an activator, forming an "ate complex" with the amine, but its concentration does not dictate the rate.[4][5] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is crucial for understanding reaction mechanisms and optimizing conditions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of these coupling reactions.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling via HPLC
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and an internal standard (e.g., biphenyl, 0.5 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., toluene/water mixture) to the reaction vessel.
-
Reaction Initiation: Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-5 mol%) to the stirred reaction mixture. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to halt the catalytic cycle.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and remaining starting materials relative to the internal standard. Plot the concentration of the product versus time to determine the reaction rate.
Protocol 2: Kinetic Monitoring of a Chan-Lam Coupling via HPLC
-
Reaction Setup: In a vial open to the air, combine the amine or phenol (1.0 mmol), this compound (1.5 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and an internal standard.
-
Solvent Addition: Add a suitable solvent (e.g., methanol or dichloromethane).
-
Reaction Initiation: Stir the reaction mixture at room temperature or a specified temperature. This is t=0.
-
Sampling and Quenching: Follow steps 4 and 5 from the Suzuki-Miyaura protocol.
-
Analysis: Analyze the samples by HPLC as described in step 6 of the Suzuki-Miyaura protocol.
Protocol 3: Kinetic Monitoring of a Buchwald-Hartwig Amination with Boronic Ester Activator via HPLC
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 mmol), amine (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), the boronic acid pinacol ester (1.3 mmol), a nickel or palladium catalyst (e.g., Ni(acac)₂, 5 mol%), and an internal standard.[4]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane).
-
Reaction Initiation: Place the sealed reaction vessel in a preheated oil bath. This is t=0.
-
Sampling and Quenching: Follow steps 4 and 5 from the Suzuki-Miyaura protocol.
-
Analysis: Analyze the samples by HPLC as described in step 6 of the Suzuki-Miyaura protocol.
Mandatory Visualizations
Caption: General experimental workflow for kinetic analysis.
Caption: Decision flowchart for selecting a coupling reaction.
Conclusion
The choice of coupling reaction for this compound depends critically on the desired bond formation and the tolerance of the substrates to the reaction conditions. For C-C bond formation, the Suzuki-Miyaura coupling is the preeminent choice, offering a robust and well-understood kinetic profile. For C-N or C-O bond formation, the Chan-Lam coupling provides a milder, more operationally simple alternative, though the kinetics can be more complex. The Buchwald-Hartwig amination, activated by a boronic ester, offers another powerful method for C-N bond formation, particularly when fine-tuning of the catalyst system is required for challenging substrates. The provided kinetic data for analogous compounds and the detailed experimental protocols offer a solid foundation for developing efficient and optimized coupling reactions involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Hydroxy-5-methylbiphenyl Derivatives
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount for efficiency, yield, and cost-effectiveness. This guide provides a comparative analysis of synthetic pathways to obtain 3-hydroxy-5-methylbiphenyl derivatives, focusing on the validation of a route utilizing 3-Hydroxy-5-methylphenylboronic acid against alternative methods.
Executive Summary
The synthesis of 3-hydroxy-5-methylbiphenyl, a key structural motif in various biologically active compounds, can be approached through several established synthetic strategies. The Suzuki-Miyaura coupling reaction, utilizing this compound, stands out as a highly efficient and versatile method. Alternative routes, such as the Ullmann condensation and Grignard reagent-based coupling, offer different advantages and disadvantages in terms of functional group tolerance, reaction conditions, and overall yield. This guide presents a data-driven comparison of these primary synthetic routes to aid in the selection of the most suitable method for a given research and development objective.
Comparison of Synthetic Routes
The following table summarizes the key performance metrics for the synthesis of a representative 3-hydroxy-5-methylbiphenyl derivative via three different methods.
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation | Grignard Reagent Coupling |
| Key Reagents | This compound, Aryl Halide, Palladium Catalyst, Base | 3-Bromo-5-methylphenol, Aryl Halide, Copper Catalyst, Base | 3-Bromo-5-methylphenol, Magnesium, Aryl Halide |
| Typical Yield | High (e.g., 85%)[1] | Moderate to High (Varies) | Moderate (Varies) |
| Functional Group Tolerance | Excellent | Moderate | Low |
| Reaction Conditions | Mild (often near room temperature) | Harsh (High temperatures often required) | Requires strictly anhydrous conditions |
| Catalyst | Palladium-based | Copper-based | None (Stoichiometric Magnesium) |
| Byproducts | Minimal homocoupling | Significant homocoupling and side products can occur | Homocoupling and Wurtz-type products |
Synthetic Route Overviews and Experimental Protocols
Route 1: Suzuki-Miyaura Coupling using this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[2] This method is renowned for its mild reaction conditions and high functional group tolerance, making it a preferred method in modern organic synthesis.
Experimental Protocol: Synthesis of a 3-hydroxy-4-methoxy-5-methylbiphenyl derivative
This protocol is adapted from a reported synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol, which involves a Suzuki-Miyaura coupling step to form the substituted biphenyl core.[1]
-
Materials:
-
Substituted 3-iodo-5-methylphenol derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a solution of the substituted 3-iodo-5-methylphenol derivative in a mixture of 1,4-dioxane and water (4:1) are added the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
The reaction mixture is heated to 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl derivative.
-
-
Reported Yield: 85%[1]
Caption: Suzuki-Miyaura Coupling Workflow
Route 2: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides.[3] This reaction often requires high temperatures and can have lower functional group tolerance compared to palladium-catalyzed methods.
Representative Experimental Protocol: Synthesis of a 3-hydroxy-5-methylbiphenyl derivative
This protocol is a general representation based on established Ullmann reaction procedures.
-
Materials:
-
3-Bromo-5-methylphenol (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Copper powder or Copper(I) salt (e.g., CuI) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
High-boiling solvent (e.g., DMF, nitrobenzene)
-
-
Procedure:
-
A mixture of 3-bromo-5-methylphenol, the aryl iodide, copper catalyst, and potassium carbonate in a high-boiling solvent is heated to a high temperature (typically 150-200 °C) for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
-
Expected Yield: Moderate to high, but can be variable depending on the substrates and specific conditions.
Caption: Ullmann Condensation Workflow
Route 3: Grignard Reagent Coupling
The use of Grignard reagents provides another classical approach to C-C bond formation. In this context, a Grignard reagent is prepared from an aryl halide and then coupled with another aryl halide, often catalyzed by a transition metal. This method is powerful but is limited by its low tolerance for acidic protons and many common functional groups.
Representative Experimental Protocol: Synthesis of a 3-hydroxy-5-methylbiphenyl derivative
This protocol is a general representation based on established Grignard reaction procedures for biphenyl synthesis.
-
Materials:
-
3-Bromo-5-methylphenol (protected, e.g., as a methoxymethyl ether) (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Aryl halide (e.g., Bromobenzene) (1.0 equiv)
-
Palladium or Nickel catalyst (optional, for cross-coupling)
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of the protected 3-bromo-5-methylphenol in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically refluxed until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of the aryl halide in an anhydrous solvent, potentially with a catalyst.
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The protecting group is then removed under appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to yield the final product.
-
The crude product is purified by column chromatography.
-
-
Expected Yield: Moderate, highly dependent on the purity of reagents and strictly anhydrous conditions.
Caption: Grignard Reaction Workflow
Conclusion
The validation of a synthetic route is a critical step in chemical research and development. For the synthesis of 3-hydroxy-5-methylbiphenyl derivatives, the Suzuki-Miyaura coupling utilizing this compound offers a highly efficient, high-yielding, and versatile approach with excellent functional group tolerance. While alternative methods like the Ullmann condensation and Grignard reagent coupling are viable, they often present challenges such as harsh reaction conditions, lower functional group tolerance, and potentially lower yields. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the synthesis. However, for general-purpose synthesis of complex biphenyl derivatives, the Suzuki-Miyaura coupling represents a robust and reliable strategy.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Hydroxy-5-methylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of an appropriate palladium catalyst is critical for the success of this reaction, directly influencing yield, reaction time, and functional group tolerance. This is particularly true for substrates such as 3-Hydroxy-5-methylphenylboronic acid, which possesses both an electron-donating hydroxyl group and a sterically influential methyl group. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki-Miyaura coupling of this and structurally related boronic acids, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the available literature. However, by examining data from reactions with structurally similar substrates, such as other substituted phenylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several key palladium-based catalytic systems in Suzuki-Miyaura coupling reactions.
Note: The data presented below is compiled from different sources with varying substrates and reaction conditions. Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-2-furfural | K₂CO₃ | Toluene/H₂O | 90 | 7 | 88 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High (not specified) | [2] |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 60 | 6 | Not Specified | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chloride | CsF | THF | RT | 12 | High (not specified) | [4] |
| Pd/C | 4-iodoanisole | K₂CO₃ | DMF | Reflux | 0.5-1.5 | ~70-90 | [3] |
Discussion of Catalyst Selection
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is influenced by several factors, including the reactivity of the aryl halide coupling partner, the desired reaction conditions, and cost.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, widely used catalyst that is effective for a broad range of substrates, particularly with aryl iodides and bromides.[5] While reliable, it may require higher temperatures and longer reaction times.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its high efficiency and robustness, often providing excellent yields in shorter reaction times compared to Pd(PPh₃)₄.[2] It is particularly effective for more challenging couplings, including those involving heteroaryl halides.
-
Pd(OAc)₂ with Bulky Phosphine Ligands (e.g., SPhos, XPhos) : Palladium(II) acetate, when combined with bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), forms a highly active catalytic system. These systems are often capable of catalyzing difficult couplings, including those with less reactive aryl chlorides, under milder conditions.[3]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with P(t-Bu)₃ : This combination is another powerful catalytic system, particularly effective for the coupling of unactivated aryl chlorides at room temperature.[4]
-
Pd/C (Palladium on Carbon) : As a heterogeneous catalyst, Pd/C offers the significant advantage of easy separation from the reaction mixture and potential for recycling. It can be a cost-effective and environmentally friendly option, often used in aqueous or partially aqueous solvent systems.
Experimental Protocols
Below are generalized experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with a substituted phenylboronic acid. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition : Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand. Then, add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or toluene, and water) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]
Visualizing the Process
To better understand the Suzuki-Miyaura cross-coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
A Comparative Guide to the Applications of 3-Hydroxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxy-5-methylphenylboronic acid is a versatile aromatic boronic acid with growing applications in organic synthesis, sensing, and medicinal chemistry. Its unique substitution pattern, featuring both a hydroxyl and a methyl group, imparts specific electronic and steric properties that influence its reactivity and binding affinity. This guide provides a comparative overview of its performance in key applications, supported by available experimental data, to assist researchers in its effective utilization.
Suzuki-Miyaura Coupling: A Versatile Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Arylboronic acids are key reagents in this palladium-catalyzed transformation. The performance of this compound in these reactions is influenced by its substituents. The electron-donating methyl group can enhance the nucleophilicity of the boronic acid, while the hydroxyl group can participate in the reaction or require protection depending on the reaction conditions.
While direct comparative studies detailing the yield of this compound against a wide range of other boronic acids under identical conditions are not extensively documented in the literature, we can infer its reactivity based on general principles and data from related compounds. Electron-donating groups generally lead to higher yields in Suzuki-Miyaura couplings.
Table 1: Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 4-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85-95 |
| This compound | Aryl Halides | Pd(PPh₃)₄ or similar | K₂CO₃ or other base | Toluene/Ethanol/Water or similar | 80-110 | 2-12 | Expected to be moderate to high, dependent on substrate and conditions |
Note: Data for this compound is generalized due to the lack of specific comparative studies. Yields are highly dependent on the specific aryl halide and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry flask, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time (2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorescent Sensing of Fructose
A significant application of this compound is in the development of fluorescent sensors, particularly for the detection of saccharides. Carbon quantum dots (CQDs) synthesized from this compound via a hydrothermal method have been shown to be effective fluorescent probes for fructose.[1][2] The sensing mechanism relies on the interaction between the boronic acid moiety and the diol groups of fructose, leading to fluorescence quenching.
Table 2: Performance of this compound-Based Carbon Dot Sensor for Fructose [1]
| Parameter | Value |
| Limit of Detection (LOD) | 2.04 mM |
| Limit of Quantification (LOQ) | 6.12 mM |
| Linearity Range | 0-150 mM |
| Stern-Volmer Constant (Ksv) | 2.11 x 10⁻² mM⁻¹ |
| Fluorescent Quantum Yield | 31% |
Comparison with Other Sugars
The selectivity of the sensor for fructose was confirmed by comparing its fluorescence quenching response to other common sugars.[1]
Table 3: Comparative Fluorescence Quenching by Different Sugars
| Sugar (30 mM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| Fructose | ~180 | ~55% |
| Glucose | ~320 | ~20% |
| Sucrose | ~350 | ~12.5% |
| Lactose | ~380 | ~5% |
| Blank (CQDs only) | ~400 | 0% |
Note: Fluorescence intensity values are estimated from graphical data for illustrative purposes. Quenching efficiency is calculated relative to the blank.
Experimental Protocol: Hydrothermal Synthesis of Carbon Dots
-
Precursor Solution: Prepare an aqueous solution of this compound.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a set duration (e.g., 8-12 hours).
-
Purification: After cooling to room temperature, the resulting solution is centrifuged to remove larger particles and then dialyzed against deionized water to purify the carbon dots.
-
Characterization: The synthesized carbon dots are characterized using techniques such as transmission electron microscopy (TEM), fluorescence spectroscopy, and UV-Vis spectroscopy.
Caption: Workflow for fructose sensing using carbon dots.
Applications in Drug Development
While direct and extensive applications of this compound in the synthesis of marketed drugs are not yet widely reported, its structural motifs are present in biologically active molecules, suggesting its potential as a valuable building block in drug discovery. The substituted phenylboronic acid moiety can serve as a pharmacophore or a synthetic intermediate for introducing key functional groups.
For instance, compounds with a 1-(2-hydroxy-5-methylphenyl) moiety have demonstrated promising antibacterial activity. A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed significant efficacy against various bacterial strains. Although these compounds were not synthesized from this compound in the cited study, the presence of the same substituted phenyl ring highlights the potential of this scaffold in developing new antibacterial agents.
Table 4: Antibacterial Activity of a 1-(2-hydroxy-5-methylphenyl) Derivative
| Bacterial Strain | MIC (µg/mL) of a Hydrazone Derivative |
| Staphylococcus aureus | 3.9 |
| Listeria monocytogenes | 7.8 |
| Bacillus cereus | 7.8 |
| Escherichia coli | 15.6 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium.
The development of novel therapeutics often involves the synthesis of extensive compound libraries to explore structure-activity relationships (SAR). The commercial availability and versatile reactivity of this compound make it an attractive starting material for such endeavors.
Caption: Potential role in a drug discovery workflow.
References
Evaluating the Cost-Effectiveness of 3-Hydroxy-5-methylphenylboronic Acid in Biaryl Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid reagent is a critical factor influencing the efficiency, yield, and overall cost of the synthetic route. This guide provides an objective comparison of 3-Hydroxy-5-methylphenylboronic acid with structurally similar alternatives, supported by available data on cost and reactivity, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce the 3-hydroxy-5-methylphenyl moiety into a target molecule. This structural unit is of interest in medicinal chemistry and materials science due to its specific electronic and steric properties.
Comparative Analysis with Alternative Reagents
The cost-effectiveness of a reagent is not solely determined by its market price but also by its performance in a reaction, including yield, purity of the product, and the conditions required for the transformation. For this analysis, we will compare this compound with two commercially available, structurally related alternatives: 3-Methoxyphenylboronic acid and 3,5-Dimethylphenylboronic acid . These alternatives are often considered in synthetic design when a substituted phenyl group at the meta-position is required.
Data Presentation: Cost and Physical Properties
The following table summarizes the key physical properties and representative market costs for this compound and its selected alternatives. Costs are presented as a general reference and may vary between suppliers and purity grades.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Cost (per 5g) |
| This compound | 1256345-79-5 | 151.96[1][2] | Not available | Varies (Check supplier)[3][4][5] |
| 3-Methoxyphenylboronic acid | 10365-98-7 | 151.96[6] | 160-163 | $18.53 - $48.90[6] |
| 3,5-Dimethylphenylboronic acid | 172975-69-8 | 149.98[7] | 261-265 | ~$41.00 - $149.00[8][9] |
Performance in Suzuki-Miyaura Coupling: A General Perspective
While direct, side-by-side comparative experimental data for these specific boronic acids under identical conditions is not extensively published, we can infer their relative performance based on general principles of the Suzuki-Miyaura reaction. The electronic and steric properties of the substituents on the phenylboronic acid play a significant role in the reaction's efficiency.
-
Electronic Effects: The hydroxyl group in this compound and the methoxy group in 3-Methoxyphenylboronic acid are electron-donating groups, which can influence the transmetalation step of the catalytic cycle. In contrast, the methyl groups in 3,5-Dimethylphenylboronic acid are weakly electron-donating. The efficiency of the coupling can be substrate-dependent, with electron-rich boronic acids sometimes exhibiting different reactivity profiles compared to less electron-rich or sterically hindered counterparts.[10][11]
-
Steric Effects: The steric hindrance around the boronic acid group can impact the rate of transmetalation. All three compared molecules have substituents at the 3 and 5 positions, suggesting a similar steric environment around the carbon-boron bond.
-
Alternative Boronic Acid Surrogates: For challenging coupling reactions, more stable alternatives to boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates, can be considered.[12][13] These surrogates often offer enhanced stability, easier handling, and can sometimes lead to improved reaction outcomes.[12][13]
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., DMF/water, dioxane, toluene).
-
Reaction Execution: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by an appropriate method, such as column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical Suzuki-Miyaura coupling reaction and the relationship between the key components.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The cost-effectiveness of using this compound in synthesis is a multifactorial consideration. While its direct cost may be a determining factor, researchers must also weigh its performance against that of viable alternatives. 3-Methoxyphenylboronic acid and 3,5-Dimethylphenylboronic acid present as readily available and often more economical options for introducing a meta-substituted phenyl ring.
The decision to use this compound will likely be driven by the specific requirement for the 3-hydroxy-5-methylphenyl moiety in the final target molecule, where the potential benefits in biological activity or material properties outweigh the potential for higher reagent cost. For exploratory synthesis or when some structural variation is permissible, the more cost-effective alternatives should be considered. Optimization of reaction conditions for any chosen boronic acid is crucial to maximize yield and ensure the most efficient use of the reagent.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H9BO3 | CID 53216322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eMolecules this compound | 1256345-79-5 | 1G | | Fisher Scientific [fishersci.com]
- 4. danabiosci.com [danabiosci.com]
- 5. 1256345-79-5|(3-Hydroxy-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. escientificsolutions.com [escientificsolutions.com]
- 8. 3,5-Dimethylphenylboronic Acid | 172975-69-8 | TCI Deutschland GmbH [tcichemicals.com]
- 9. D3396-5G - 3,5-Dimethylphenylboronic Acid (contains varying amounts of Anhydride) | Chem-Supply | Australia [shop.chemsupply.com.au]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Hydroxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Hydroxy-5-methylphenylboronic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety data for structurally similar boronic acid compounds. It is imperative to treat this compound with the care required for substances that are potential skin, eye, and respiratory irritants.[1][2][3][4]
Immediate Safety and Hazard Information
This compound and related boronic acids are generally classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Key Precautionary Measures:
-
Avoid inhalation of dust or vapors.[5]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][5][6]
-
Ensure easy access to an eyewash station and safety shower.[1][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
In the event of an emergency, follow these steps:
| Emergency | Procedure |
| Spill | For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Evacuate non-essential personnel from the area.[1] Ensure the area is well-ventilated, if safe to do so.[1] Collect spilled material in a designated, labeled, and sealed container for hazardous waste.[1] |
| Fire | Use a fire extinguisher appropriate for the surrounding materials. Boronic acids themselves are generally not highly flammable, but may decompose in a fire to produce irritating or toxic gases.[6][8] |
| First Aid | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[6] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][5]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[3]
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
